UBP141
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H18N2O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |
Clé InChI |
VVUAQPXBYDYTDF-ZWKOTPCHSA-N |
SMILES isomérique |
C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
SMILES canonique |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UBP141
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP141 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ligand-gated ion channel involved in excitatory synaptic transmission in the central nervous system. This technical guide delineates the mechanism of action of this compound, focusing on its subtype selectivity, competitive nature, and the experimental methodologies used for its characterization. This compound demonstrates a preferential antagonism for NMDA receptors containing the GluN2C and GluN2D subunits, making it a valuable pharmacological tool for investigating the physiological and pathological roles of these specific receptor subtypes. This document provides a comprehensive overview of its pharmacological profile, including quantitative binding and functional data, detailed experimental protocols, and visual representations of its mechanism and the workflows used to elucidate it.
Core Mechanism of Action: Competitive Antagonism of NMDA Receptors
This compound functions as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. Its primary mechanism involves binding to the agonist site on the GluN2 subunits, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor. This inhibition is surmountable, meaning that increasing the concentration of glutamate can overcome the antagonistic effect of this compound.
The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. There are four subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific composition of the receptor dictates its biophysical and pharmacological properties. This compound exhibits a notable preference for receptors containing the GluN2C and GluN2D subunits.[1][2]
Subtype Selectivity
This compound's selectivity for GluN2C/2D-containing NMDA receptors is a key feature of its pharmacological profile. It displays a higher affinity for GluN2C and GluN2D subunits compared to GluN2A and GluN2B subunits.[1] This selectivity allows for the targeted investigation of neuronal circuits and processes where GluN2C and GluN2D subunits are predominantly expressed.
Quantitative Pharmacological Data
The affinity and inhibitory potency of this compound have been quantified using various experimental techniques, including radioligand binding assays and electrophysiological measurements. The following table summarizes the key quantitative data for this compound's interaction with different NMDA receptor subtypes.
| Receptor Subtype | Kd (μM) | Ki (μM) | IC50 (μM) | Selectivity Profile | Reference |
| GluN2A | 14.2 | - | - | Lower Affinity | [1] |
| GluN2B | 19.3 | - | - | Lower Affinity | [1] |
| GluN2C | 2.8 | - | - | Higher Affinity | [1] |
| GluN2D | 4.2 | - | - | Higher Affinity | [1] |
Kd: Dissociation constant from radioligand binding assays. Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of NMDA Receptor and Inhibition by this compound
The following diagram illustrates the activation of an NMDA receptor and the competitive inhibitory action of this compound.
Caption: NMDA receptor activation and inhibition by this compound.
Experimental Workflow: Schild Analysis
Schild analysis is a crucial pharmacological method used to determine the nature of antagonism (i.e., competitive vs. non-competitive) and to quantify the affinity of a competitive antagonist. The workflow for a Schild analysis of this compound is depicted below.
Caption: Workflow for Schild analysis of this compound.
Experimental Protocols
Schild Analysis for Competitive Antagonism
Objective: To determine if this compound is a competitive antagonist at NMDA receptors and to calculate its equilibrium dissociation constant (KB).
Methodology:
-
Cell Culture and Receptor Expression:
-
HEK293 cells or Xenopus oocytes are commonly used for heterologous expression of specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).
-
Cells are transfected or injected with cDNAs encoding the desired subunits.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to measure agonist-evoked currents.
-
Cells are voltage-clamped at a holding potential of -60 mV to -70 mV.
-
The external solution contains a fixed concentration of the co-agonist glycine (e.g., 100 µM) and is free of Mg2+ to prevent voltage-dependent channel block.
-
-
Dose-Response Curves:
-
A cumulative concentration-response curve for the agonist (glutamate) is generated by applying increasing concentrations of glutamate and measuring the corresponding current response. This serves as the control curve.
-
The cells are then incubated with a fixed concentration of this compound until equilibrium is reached.
-
A second glutamate concentration-response curve is generated in the presence of this compound.
-
This process is repeated for several different concentrations of this compound.
-
-
Data Analysis:
-
The EC50 values for glutamate in the absence and presence of each concentration of this compound are determined.
-
The concentration ratio (CR) is calculated for each concentration of this compound using the formula: CR = EC50 (in presence of antagonist) / EC50 (control).
-
A Schild plot is constructed by plotting log(CR - 1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
A linear regression is fitted to the data. A slope that is not significantly different from 1 is indicative of competitive antagonism.[3]
-
The pA₂ value, which is the negative logarithm of the antagonist concentration that produces a concentration ratio of 2, is determined from the x-intercept of the Schild plot.
-
The KB value is calculated from the pA₂ value (KB = 10-pA₂).
-
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for different NMDA receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the NMDA receptor subtype of interest are prepared from cultured cells or brain tissue.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled competitive antagonist (e.g., [³H]CGP 39653) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration to separate bound from free radioligand.
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site or two-site binding model.
-
The IC50 value for this compound (the concentration that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (and subsequently Kd) value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Conclusion
This compound is a well-characterized competitive antagonist of the NMDA receptor with a clear preference for GluN2C and GluN2D subunits. Its mechanism of action has been thoroughly investigated using standard pharmacological techniques such as Schild analysis and radioligand binding assays. The data consistently demonstrate its role as a surmountable antagonist at the glutamate binding site. This subtype selectivity makes this compound an invaluable tool for dissecting the complex roles of GluN2C- and GluN2D-containing NMDA receptors in neuronal function and disease, and it holds potential for the development of novel therapeutics targeting specific NMDA receptor populations.
References
UBP141 as a Competitive Antagonist at NMDA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UBP141, a selective competitive antagonist for NMDA receptors containing the GluN2C and GluN2D subunits. This document details its binding characteristics, pharmacological effects, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound, with the IUPAC name (2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid, is a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C- and GluN2D-containing NMDA receptors.[1] As a competitive antagonist, this compound acts by binding to the glutamate (B1630785) binding site on the GluN2 subunit, thereby preventing the activation of the receptor by the endogenous agonist glutamate.[2][3] This mechanism of action allows for the elucidation of the specific functions of GluN2C/D-containing NMDA receptors in various neuronal processes.
Quantitative Data: Binding Affinity and Potency
The affinity and potency of this compound have been determined using various in vitro techniques, including radioligand binding assays and electrophysiological recordings. The data consistently demonstrate a preferential antagonism for NMDA receptors incorporating GluN2C or GluN2D subunits.
| Receptor Subtype | K_d_ (μM) | K_i_ (μM) | IC_50_ (μM) |
| GluN1/GluN2A | 14.2 | 14.2 | Not widely reported |
| GluN1/GluN2B | 19.3 | 19.3 | Not widely reported |
| GluN1/GluN2C | 2.8 | 2.8 | Not widely reported |
| GluN1/GluN2D | 4.2 | 4.2 | Not widely reported |
| Data compiled from multiple sources.[2][3] |
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. This means it directly competes with glutamate for binding to the GluN2 subunit. When this compound is bound, it prevents the conformational change necessary for channel opening, even when the co-agonist glycine (B1666218) is bound to the GluN1 subunit. This inhibitory effect can be overcome by increasing the concentration of glutamate.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to assess the inhibitory effect of this compound on specific NMDA receptor subtypes expressed heterologously in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1a and GluN2D). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Electrode Impalement: Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording. Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a solution containing a fixed concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current.
-
This compound Application: Co-apply the agonist solution with increasing concentrations of this compound.
-
Data Analysis: Measure the peak inward current at each this compound concentration and normalize to the control response (agonist alone). Fit the concentration-response data to a logistical equation to determine the IC_50_ value.
Radioligand Binding Assay
This protocol determines the binding affinity (K_i_) of this compound for different NMDA receptor subtypes using a competitive displacement assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing the desired NMDA receptor subunits.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled competitive antagonist (e.g., [³H]CGP 39653) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Determine the IC_50_ value and calculate the K_i_ value using the Cheng-Prusoff equation.
References
UBP141: A Technical Guide to its Selectivity for GluN2C and GluN2D NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the competitive antagonist UBP141 and its selectivity for the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to support research and development efforts in neuroscience and pharmacology.
Executive Summary
This compound is a competitive antagonist of the NMDA receptor, exhibiting preferential selectivity for receptor complexes containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits. This selectivity profile makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2C- and GluN2D-containing NMDA receptors. Understanding the nuances of its interaction with these specific subunits is critical for the development of novel therapeutics targeting neurological disorders.
Quantitative Data: this compound Selectivity Profile
The inhibitory activity of this compound across the four GluN2 subunits is summarized below. The data are presented as inhibitory constant (Ki) values, which represent the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.
| NMDA Receptor Subunit | Ki (μM) | Reference |
| GluN1/GluN2A | 22 | [Costa et al., 2009][1] |
| GluN1/GluN2B | 17.2 | [Costa et al., 2009][1] |
| GluN1/GluN2C | 5.24 | [Costa et al., 2009][1] |
| GluN1/GluN2D | 2.36 | [Costa et al., 2009][1] |
Table 1: Inhibitory constants (Ki) of this compound for NMDA receptor subtypes. Data from studies on rat hippocampal synapses.[1]
As the data indicates, this compound demonstrates a clear preference for GluN2D, with approximately 9-fold greater affinity for GluN2D over GluN2A and 7-fold greater affinity over GluN2B.[1] The compound does not show significant discrimination between the GluN2C and GluN2D subunits.[1]
Experimental Protocols
The determination of this compound's selectivity and mechanism of action relies on established electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes, coupled with Schild analysis to confirm competitive antagonism.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This method allows for the functional characterization of ion channels, such as NMDA receptors, expressed in a heterologous system.
1. Oocyte Preparation and Receptor Expression:
- Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
- The oocytes are defolliculated, typically through a combination of enzymatic digestion (e.g., collagenase treatment) and manual dissection.
- cRNA encoding the desired NMDA receptor subunits (GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D) are microinjected into the oocyte cytoplasm.
- Injected oocytes are incubated for 2-7 days at 15-18°C in a nutrient-rich medium (e.g., Barth's solution) to allow for receptor protein expression and insertion into the oocyte membrane.
2. Electrophysiological Recording:
- An oocyte expressing the target NMDA receptor subtype is placed in a recording chamber continuously perfused with a bathing solution (e.g., a saline solution containing appropriate ions and buffered to a physiological pH).
- Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired holding potential (e.g., -40 mV to -70 mV).
- The NMDA receptor is activated by the application of co-agonists, glutamate (B1630785) and glycine, at specific concentrations.
- The resulting inward current, carried primarily by Na+ and Ca2+ ions, is recorded.
3. Antagonist Application and Data Acquisition:
- To determine the inhibitory effect of this compound, the oocyte is pre-incubated with varying concentrations of the antagonist before the application of the agonists.
- The reduction in the agonist-evoked current in the presence of this compound is measured.
- Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound to calculate the IC50 value (the concentration of antagonist that produces 50% of the maximal inhibition).
Schild Analysis for Competitive Antagonism
Schild analysis is a pharmacological method used to determine if an antagonist acts competitively and to quantify its affinity for the receptor.
1. Generating Agonist Dose-Response Curves:
- A cumulative dose-response curve for the agonist (glutamate, in the presence of a saturating concentration of glycine) is generated in the absence of the antagonist.
- The EC50 of the agonist (the concentration that produces 50% of the maximal response) is determined.
2. Generating Agonist Dose-Response Curves in the Presence of the Antagonist:
- The oocyte is then exposed to a fixed concentration of the competitive antagonist (this compound).
- A new agonist dose-response curve is generated in the presence of the antagonist. This will result in a rightward shift of the curve, indicating that a higher concentration of the agonist is required to achieve the same level of response. The maximal response should not be depressed.
- This process is repeated for several different concentrations of the antagonist.
3. Schild Plot Construction and Interpretation:
- The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
- A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
- For a simple competitive antagonist, the Schild plot should yield a straight line with a slope of 1.0.
- The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. The pA2 value is theoretically equal to the pKB (the negative logarithm of the equilibrium dissociation constant of the antagonist).
Visualizations
NMDA Receptor Signaling Pathway and this compound Inhibition
Caption: Competitive inhibition of the NMDA receptor by this compound.
Experimental Workflow for Determining this compound Selectivity
Caption: Workflow for assessing this compound selectivity.
References
The Intricate Role of GluN2D-Containing NMDA Receptors in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate receptors (NMDARs) are critical players in synaptic plasticity, the cellular mechanism underlying learning and memory. The diverse subunit composition of NMDARs gives rise to a wide range of functional properties, with the GluN2 subunits (GluN2A-D) being key determinants of receptor kinetics, pharmacology, and downstream signaling. While the roles of GluN2A and GluN2B have been extensively studied, the contribution of the GluN2D subunit to synaptic plasticity is less understood, yet increasingly recognized as significant. This technical guide provides an in-depth exploration of the role of GluN2D-containing NMDARs in synaptic plasticity, compiling quantitative data, detailed experimental protocols, and visualizing key pathways to serve as a comprehensive resource for the scientific community.
GluN2D-containing NMDARs exhibit unique properties, including a high affinity for glutamate (B1630785), slow deactivation kinetics, and low sensitivity to magnesium block.[1] These characteristics position them as specialized sensors for glutamate, particularly under conditions of low-frequency synaptic activity or glutamate spillover. Predominantly expressed in interneurons and certain principal neuron populations during early development and in specific brain regions in adulthood, GluN2D's influence on synaptic plasticity is multifaceted, contributing to both the potentiation and depression of synaptic strength.[2][3]
Data Presentation: Quantitative Insights into GluN2D Function
The following tables summarize key quantitative data from studies investigating the impact of GluN2D-containing NMDARs on synaptic plasticity.
Table 1: Effects of GluN2D Knockout (KO) on Synaptic Plasticity in Mouse Hippocampal CA1 Region
| Plasticity Parameter | Wild-Type (WT) | GluN2D KO | Observation | Citation(s) |
| Long-Term Potentiation (LTP) Magnitude (10-burst protocol) | 79.4 ± 8.1% | 67.4 ± 10.7% (with GABAergic transmission intact) | LTP is enhanced in GluN2D KO mice with a weak induction protocol, an effect occluded by GABA receptor blockade.[2][4] | [2][4] |
| 67.4 ± 10.7% (with GABA receptor antagonists) | No significant difference in LTP between WT and KO mice when inhibition is blocked.[4] | [4] | ||
| Short-Term Potentiation Component 1 (STP1) | 100 ± 8.8% | 191.6 ± 32.2% | STP1 is significantly enhanced in GluN2D KO mice.[4] | [4] |
| Short-Term Potentiation Component 2 (STP2) | 100 ± 13.4% | 45.5 ± 14.5% | STP2 is significantly reduced in GluN2D KO mice.[4] | [4] |
| STP1 Decay Time Constant (τ₁) | 1.7 min | 2.1 min | Similar decay kinetics for STP1.[2] | [2] |
| STP2 Decay Time Constant (τ₂) | 19.2 min | 25.1 min | Similar decay kinetics for STP2.[2] | [2] |
Table 2: Pharmacological Modulation of Synaptic Plasticity by the GluN2C/2D Antagonist UBP145 in Wild-Type Mice
| Plasticity Parameter | Control | UBP145 (10 µM) | % Inhibition | Citation(s) |
| LTP Magnitude | 84.3 ± 10.7% | 48.5 ± 10.0% | ~42% | [4] |
| STP1 | 100.0 ± 31.0% | 92.9 ± 27.8% | Not significant | [4] |
| STP2 | 100.0 ± 17.2% | 30.6 ± 18.0% | ~69% | [4] |
Table 3: Antagonist Affinity (Ki) for different NMDA Receptor Subunits
| Antagonist | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2D | Selectivity for GluN2D | Citation(s) |
| UBP145 | 11.53 µM | 7.99 µM | 1.19 µM | ~10-fold over GluN2A/B | [5] |
| ST3 | 52 nM | 782 nM | 400 nM | ~1.9-fold over GluN2B, less selective than for GluN2A | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GluN2D-containing NMDARs.
Electrophysiology: Long-Term Potentiation (LTP) in Mouse Hippocampal Slices
Objective: To induce and record LTP at Schaffer collateral-CA1 synapses to assess the impact of genetic deletion or pharmacological modulation of GluN2D.
Materials:
-
Adult (3-6 months old) wild-type and GluN2D KO mice.[4]
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 glucose, saturated with 95% O₂ and 5% CO₂.[4]
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
-
Bipolar stimulating electrode and glass recording microelectrode (1-2 MΩ) filled with aCSF.
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.[4]
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface chamber and allow them to recover for at least 2 hours at room temperature, perfused with oxygenated aCSF.
-
Place a single slice in the recording chamber, continuously perfused with aCSF at 32 ± 1°C.
-
Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Obtain a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.033 Hz. The stimulus intensity should be set to elicit a fEPSP with a slope that is 50% of the maximum.
-
LTP Induction: Induce LTP using a theta-burst stimulation (TBS) protocol, for example, 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.[4]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction at the same baseline stimulation frequency.
-
Data Analysis: Measure the slope of the fEPSP. Express the post-induction fEPSP slopes as a percentage of the average baseline slope. LTP is typically quantified as the average potentiation from 50 to 60 minutes post-induction.
Electrophysiology: Whole-Cell Patch-Clamp Recording of NMDAR-mediated Currents in Interneurons
Objective: To isolate and record NMDAR-mediated excitatory postsynaptic currents (EPSCs) from hippocampal interneurons to study the contribution of GluN2D-containing receptors.
Materials:
-
Juvenile (P14-P21) mice.
-
aCSF as described above.
-
Internal solution containing (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP (pH 7.2-7.3, 290-295 mOsm).
-
Pharmacological agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABA-A receptors, and CNQX or NBQX to block AMPA receptors.
-
Patch-clamp rig with infrared differential interference contrast (IR-DIC) microscopy.
Procedure:
-
Prepare hippocampal slices as described for LTP experiments.
-
Place a slice in the recording chamber and identify interneurons in the stratum radiatum or stratum lacunosum-moleculare of the CA1 region using IR-DIC microscopy. Interneurons are typically smaller and have a different morphology than pyramidal cells.
-
Establish a whole-cell patch-clamp recording from a target interneuron.
-
Voltage-clamp the cell at a holding potential of +40 mV to relieve the magnesium block of NMDARs.
-
Perfuse the slice with aCSF containing TTX (0.5 µM), picrotoxin (100 µM), and CNQX (10 µM) to isolate NMDAR-mediated EPSCs.
-
Stimulate afferent fibers with a bipolar electrode to evoke synaptic currents.
-
Record NMDAR-EPSCs before and after application of a GluN2D-selective antagonist (e.g., UBP145) or in slices from GluN2D KO mice.
-
Data Analysis: Measure the peak amplitude and decay kinetics of the NMDAR-EPSCs. The decay is often fit with a double exponential function to quantify the weighted time constant (τw).
Biochemistry: Co-Immunoprecipitation (Co-IP) of NMDA Receptor Subunits
Objective: To determine if GluN2D physically associates with other GluN2 subunits to form triheteromeric receptors in brain tissue.
Materials:
-
Fresh or frozen brain tissue (e.g., hippocampus).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: A specific antibody against the GluN2D subunit for immunoprecipitation, and antibodies against other GluN subunits (e.g., GluN2A, GluN2B) for western blotting.
-
Protein A/G agarose (B213101) or magnetic beads.
-
SDS-PAGE and western blotting equipment and reagents.
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-GluN2D antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against GluN2A, GluN2B, and GluN1 to detect co-immunoprecipitated subunits.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of GluN2D-containing NMDARs in synaptic plasticity.
Caption: Simplified signaling cascade for GluN2D-mediated LTP induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple roles of GluN2D-containing NMDA receptors in short-term potentiation and long-term potentiation in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. | Read by QxMD [read.qxmd.com]
- 5. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
UBP141: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP141 is a valuable pharmacological tool in neuroscience research, acting as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2C and GluN2D subunits.[1] This selective antagonism allows for the targeted investigation of the physiological and pathological roles of GluN2C/D-containing NMDA receptors, which are implicated in a variety of neuronal processes, including synaptic plasticity, motor function, and neurodevelopment. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, applications in neuroscience, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by competitively binding to the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor. Its selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B allows researchers to dissect the specific contributions of these less ubiquitously expressed subunits. The binding of this compound prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and subsequent downstream signaling cascades.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its analogue, UBP145, from various studies. This information is crucial for experimental design and data interpretation.
Table 1: Binding Affinities (Kd) of this compound for NMDA Receptor Subtypes [2]
| NMDA Receptor Subtype | Dissociation Constant (Kd) in µM |
| GluN2A | 14.2 |
| GluN2B | 19.3 |
| GluN2C | 2.8 |
| GluN2D | 4.2 |
Table 2: Inhibitory Constants (Ki) of UBP145 for NMDA Receptor Subtypes [3]
| NMDA Receptor Subtype | Inhibitory Constant (Ki) in µM |
| GluN1/GluN2A | 11.53 |
| GluN1/GluN2B | 7.99 |
| GluN1/GluN2D | 1.19 |
Table 3: Schild Analysis of this compound Inhibition [1]
| NMDA Receptor Subtype | KB (µM) | Schild Slope |
| NR1a/NR2A | 29.8 ± 5.6 | 1.4 ± 0.1 |
| NR1a/NR2B | 12.1 ± 1.9 | 1.5 ± 0.1 |
| NR1a/NR2C | 1.7 ± 0.4 | 1.3 ± 0.2 |
| NR1a/NR2D | 4.2 ± 0.5 | 1.4 ± 0.1 |
Table 4: IC50 Values of UBP145 in Synaptic Plasticity Studies [4]
| Parameter | Condition | IC50 (µM) |
| Inhibition of LTP | 10x TBS | No significant inhibition at 10 µM |
| Inhibition of STP | 10x TBS | ~10 µM (inhibited by 90.7 ± 4.5%) |
| Inhibition of LTP | 30x TBS | No significant inhibition at 10 µM |
| Inhibition of STP | 30x TBS | ~10 µM (inhibited by 93.7 ± 4.9%) |
Signaling Pathways
Blockade of GluN2D-containing NMDA receptors by this compound can modulate downstream signaling pathways implicated in synaptic plasticity and cell survival. The following diagram illustrates a potential signaling cascade affected by this compound. Activation of extrasynaptic GluN2D-containing NMDA receptors is often linked to the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.
References
Investigating Neuronal Circuits with UBP141: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of UBP141, a selective antagonist for GluN2C and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors. This compound serves as a critical pharmacological tool for dissecting the roles of these specific NMDA receptor subtypes in the intricate workings of neuronal circuits. This document outlines the pharmacological properties of this compound, detailed experimental protocols for its application in both in vitro and in vivo settings, and its utility in exploring the functional significance of GluN2C/D subunits in synaptic transmission and plasticity.
Core Pharmacology of this compound
This compound is a competitive antagonist that preferentially binds to the glutamate (B1630785) binding site of GluN2C and GluN2D subunits of the NMDA receptor. Its selectivity provides a means to isolate and study the function of neuronal circuits where these subunits are prominently expressed, such as in the cerebellum and other specific brain regions.
Quantitative Data Presentation
The binding affinities of this compound for various NMDA receptor subtypes are crucial for designing and interpreting experiments. The following tables summarize the reported dissociation constants (Kd) and inhibition constants (Ki) for rat recombinant NMDA receptors.
| Receptor Subtype | Dissociation Constant (Kd) (µM) |
| GluN1/GluN2A | 14.2 |
| GluN1/GluN2B | 19.3 |
| GluN1/GluN2C | 2.8 |
| GluN1/GluN2D | 4.2 |
Data from MedchemExpress.[1]
| Receptor Subtype | Inhibition Constant (Ki) (µM) | pKi |
| GluN1/GluN2A | 14.19 - 22.0 | 4.66 - 4.85 |
| GluN1/GluN2B | 17.2 - 19.29 | 4.71 - 4.76 |
| GluN1/GluN2C | 5.2 | 5.28 |
| GluN1/GluN2D | Not Reported | Not Reported |
Data from IUPHAR/BPS Guide to PHARMACOLOGY.[2]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in neuroscience research. Below are representative protocols for its use in brain slice electrophysiology and in vivo behavioral studies.
In Vitro Electrophysiology: Brain Slice Preparation and Recording
This protocol describes the use of this compound to investigate its effect on synaptic transmission in acute brain slices.
1. Brain Slice Preparation:
-
Anesthetize an adult rodent (e.g., mouse or rat) following approved institutional animal care and use committee protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to protect neuronal tissue.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., cerebellum, hippocampus).
-
Transfer slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
2. Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Obtain whole-cell patch-clamp recordings from visually identified neurons.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for a stable period (e.g., 10-20 minutes).
3. Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on the salt form of the compound). Note that this compound may require a basic solution (e.g., with NaOH) for complete dissolution.[3]
-
Dilute the stock solution into the aCSF to the desired final concentration. In a study on retinal spreading depression, concentrations of 1, 3, and 10 µM were used.[3] Another study investigating NMDA receptor EPSCs used a concentration of 5 µM.
-
Bath-apply the this compound-containing aCSF to the brain slice for a sufficient duration to allow for equilibration and receptor antagonism (e.g., 10-15 minutes).
-
Record synaptic activity in the presence of this compound.
-
To assess the reversibility of the effect, perform a washout by perfusing the slice with this compound-free aCSF for an extended period (e.g., 20-30 minutes).
In Vivo Investigation: Motor Control Studies
This protocol outlines the use of this compound to study its effects on motor coordination in rodents, implicating the involvement of cerebellar and basal ganglia circuits.
1. Animal Preparation:
-
Acclimate adult male mice to the experimental room and behavioral apparatus (e.g., rotarod) for several days before the experiment.
2. Drug Preparation and Administration:
-
Dissolve this compound in a vehicle suitable for systemic injection (e.g., saline).
-
Administer this compound via intraperitoneal (i.p.) injection. A study investigating neuropathic pain used a systemic dose of 75 mg/kg.[4]
-
For more targeted investigations, stereotaxic surgery can be performed to implant a guide cannula over the brain region of interest (e.g., the nucleus accumbens).
-
For intracerebral injections, dissolve this compound in sterile saline and infuse a small volume (e.g., 0.5 µl) directly into the target region. One study administered intra-NAc injections of this compound.[4]
3. Behavioral Testing:
-
Conduct behavioral tests at specific time points after this compound administration (e.g., 30 minutes and 3 hours post-injection).[4]
-
For motor coordination, the rotarod test is commonly used. Place the mice on the rotating rod at an accelerating speed and record the latency to fall.
-
Other motor function tests can include the open field test to assess locomotor activity and rearing behavior.
-
Compare the performance of this compound-treated animals to a vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway: this compound Antagonism of NMDA Receptors
Caption: this compound competitively antagonizes glutamate binding to GluN2C/D-containing NMDA receptors.
Experimental Workflow: Brain Slice Electrophysiology with this compound
Caption: Workflow for assessing the effect of this compound on synaptic transmission in brain slices.
Logical Relationship: Investigating Neuronal Circuit Function with this compound
Caption: Logical framework for using this compound to test hypotheses about neuronal circuit function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2D-containing NMDA receptors in parvalbumin neurons in the nucleus accumbens regulate nocifensive responses in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
UBP141: A Technical Guide for Investigating Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UBP141, a selective antagonist for GluN2C and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, and its potential application in the study of Parkinson's disease (PD) models. While direct studies of this compound in established in vivo models of Parkinson's disease are not yet prevalent in published literature, this document synthesizes the existing pharmacological data for this compound, outlines the scientific rationale for its use in PD research, and provides detailed experimental protocols for relevant Parkinson's disease models. The guide is intended to equip researchers with the necessary information to design and execute studies aimed at evaluating the therapeutic potential of targeting the GluN2D subunit in Parkinson's disease.
Introduction to this compound and its Mechanism of Action
This compound is a competitive antagonist that acts at the glutamate (B1630785) binding site of NMDA receptors.[1] It exhibits a notable selectivity for NMDA receptors containing the GluN2C and, particularly, the GluN2D subunits.[1][2] The compound displays a weak selectivity for NR2D- over NR2C-containing receptors.[1] This selectivity is achieved through the specific chemical structure of this compound, which involves the attachment of a carbonyl-piperazine group at the 3-position of a phenanthrene (B1679779) ring.[1] This structural feature distinguishes it from other antagonists and is crucial for its preferential binding to NR2C/D subtypes.[1]
The NMDA receptor is a key player in excitatory synaptic transmission and plasticity in the central nervous system.[3] Dysregulation of NMDA receptor activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease.[3] The subunit composition of the NMDA receptor tetramer dictates its pharmacological and biophysical properties.[4] The presence of GluN2D subunits in brain regions critically affected in Parkinson's disease, such as the substantia nigra and subthalamic nucleus, makes this compound a valuable tool for investigating the role of these specific receptor subtypes in the disease process.[5]
Rationale for Targeting GluN2D in Parkinson's Disease
The involvement of glutamatergic excitotoxicity in the degeneration of dopaminergic neurons in Parkinson's disease is a well-established concept.[3] NMDA receptor antagonists have shown neuroprotective effects in various preclinical models of the disease.[3] However, the clinical use of broad-spectrum NMDA receptor antagonists is limited by significant adverse effects.[3] The development of subtype-selective antagonists like this compound offers a more targeted approach with a potentially improved therapeutic window.
The rationale for investigating this compound in Parkinson's disease models is supported by the following:
-
Localization of GluN2D Subunits: The GluN2D subunit is expressed in key nuclei of the basal ganglia, including the subthalamic nucleus and dopaminergic neurons of the substantia nigra.[5] The subthalamic nucleus, in particular, becomes hyperactive in the parkinsonian state, contributing to motor deficits. Modulating this hyperactivity via GluN2D antagonism is a promising therapeutic strategy.
-
Evidence from Other GluN2D Antagonists: Studies with other selective GluN2D antagonists have shown promising results in models of Parkinson's disease. For instance, the inhibitor QNZ46 has been shown to rescue dopaminergic cell loss and improve motor deficits in a 6-hydroxydopamine (6-OHDA)-induced rat model of PD. This provides a strong proof-of-concept for the therapeutic potential of targeting this receptor subunit.
-
Modulation of Neuronal Activity: Pharmacological modulation of GluN2D-containing receptors has been demonstrated to alter the firing rate of neurons in the subthalamic nucleus in vivo, indicating that these receptors are functionally active and can influence basal ganglia circuitry.
Quantitative Data for this compound
The following table summarizes the reported affinity of this compound for different NMDA receptor subtypes. This data is crucial for determining appropriate experimental concentrations and for interpreting results.
| Receptor Subtype | Ki (μM) | KB (μM) | Selectivity vs. NR2A | Selectivity vs. NR2B |
| NR1a/NR2A | 2.6 ± 0.3 | 5.2 ± 0.5 | 1x | 0.6x |
| NR1a/NR2B | 1.6 ± 0.2 | 0.6 ± 0.1 | 1.6x | 1x |
| NR1a/NR2C | 0.4 ± 0.1 | 0.16 ± 0.04 | 6.5x | 10x |
| NR1a/NR2D | 0.3 ± 0.1 | 0.3 ± 0.1 | 8.7x | 5.3x |
Ki values were determined from IC50 values. KB values were determined by Schild analysis. Data sourced from Costa et al. (2009).
Experimental Protocols for Parkinson's Disease Models
6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway, mimicking the motor asymmetry of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 μl) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, drill)
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target injection site (e.g., medial forebrain bundle or striatum).
-
6-OHDA Preparation: Immediately before injection, dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration will depend on the target structure and desired lesion severity.
-
Stereotaxic Injection: Slowly lower the Hamilton syringe needle to the predetermined coordinates. Infuse the 6-OHDA solution at a slow rate (e.g., 1 μl/min). Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Monitor the animal's recovery.
-
Behavioral Assessment: Begin behavioral testing (e.g., apomorphine- or amphetamine-induced rotations, cylinder test, rotarod) at an appropriate time point post-lesion (typically 2-3 weeks) to confirm the lesion and assess motor deficits.
MPTP Mouse Model of Parkinson's Disease
Objective: To induce a bilateral loss of dopaminergic neurons in the substantia nigra, modeling the neurodegeneration seen in Parkinson's disease.
Materials:
-
Male C57BL/6 mice (known to be sensitive to MPTP)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Housing: House animals in a well-ventilated area with appropriate safety precautions for handling a neurotoxin.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline. The dosing regimen can vary (e.g., acute: 4 injections of 20 mg/kg, 2 hours apart; sub-chronic: daily injections of 25-30 mg/kg for 5 days).
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection.
-
Post-injection Monitoring: Closely monitor the animals for any adverse reactions.
-
Behavioral and Histological Assessment: Behavioral testing (e.g., rotarod, pole test, open field) can be performed at various time points after the final injection. Histological analysis of the substantia nigra and striatum is typically conducted 7-21 days post-treatment to assess dopaminergic neuron loss and striatal dopamine depletion.
Proposed Experimental Workflow and Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a hypothetical experimental workflow for its evaluation in a Parkinson's disease model.
Caption: Proposed mechanism of this compound action on a GluN2D-containing NMDA receptor.
Caption: Hypothetical experimental workflow for evaluating this compound in a PD model.
Conclusion
This compound represents a promising pharmacological tool for dissecting the role of GluN2D-containing NMDA receptors in the pathophysiology of Parkinson's disease. Its selectivity offers a significant advantage over non-selective NMDA receptor antagonists. While in vivo studies in Parkinson's models are currently lacking in the published literature, the strong scientific rationale warrants such investigations. The protocols and data presented in this guide provide a solid foundation for researchers to design and conduct experiments that could elucidate the therapeutic potential of this compound and the broader strategy of targeting GluN2D in the treatment of Parkinson's disease. Future studies should focus on establishing the efficacy of this compound in preclinical models, determining optimal dosing and treatment regimens, and exploring its effects on both motor and non-motor symptoms of the disease.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. mdpi.com [mdpi.com]
- 3. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2D-containing NMDA receptors inhibit neurotransmission in the mouse striatum through a cholinergic mechanism: implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
The Role of GluN2D Antagonism in Schizophrenia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis remains a cornerstone of schizophrenia research, suggesting that diminished signaling through these critical glutamate (B1630785) receptors contributes to the disorder's complex symptomatology.[1][2][3] Within the diverse family of NMDA receptors, those containing the GluN2D subunit have emerged as a key area of investigation. Mounting evidence suggests that the GluN2D subunit plays a significant role in mediating the psychotomimetic effects of NMDA receptor antagonists and may be a promising target for novel therapeutic interventions.[2][3][4] This technical guide provides an in-depth overview of the effects of GluN2D antagonism in preclinical models of schizophrenia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Concepts: The GluN2D Subunit in NMDA Receptor Function
Functional NMDA receptors are heterotetramers, typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D).[5] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including glutamate affinity, magnesium sensitivity, and channel kinetics.[5][6] GluN2D-containing NMDA receptors exhibit several unique characteristics:
-
High Agonist Potency: Glutamate is 5-6 times more potent at GluN2D-containing receptors compared to those with GluN2A or GluN2B subunits.[1]
-
Weak Magnesium Block: These receptors have a 10-fold lower magnesium block, making them more responsive to synaptic glutamate release.[1]
-
Slow Deactivation Kinetics: GluN2D-containing receptors have a notably slow deactivation time course.[6]
-
Preferential Expression: In the mature brain, the GluN2D subunit is enriched in specific neuronal populations, particularly parvalbumin (PV)-containing GABAergic interneurons in the cortex and hippocampus.[1][2][3][7] This localization is critical, as dysfunction of these interneurons is strongly implicated in the cognitive deficits of schizophrenia.[1][2]
The non-competitive NMDA receptor antagonist ketamine shows a higher affinity for GluN2D-containing receptors compared to those with GluN2A or GluN2B subunits, suggesting that the psychotomimetic effects of such antagonists may be, at least in part, mediated through their action on GluN2D.[2][8]
The NMDA Receptor Hypofunction Model of Schizophrenia
The NMDA receptor hypofunction model is a widely accepted framework for studying schizophrenia.[1] It is based on the observation that NMDA receptor antagonists like phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801) can induce a state in healthy individuals that mimics the positive, negative, and cognitive symptoms of schizophrenia.[2][3][9][10][11] In animal models, these antagonists are used to produce schizophrenia-relevant behavioral and neurochemical alterations.[9][12][13]
Quantitative Effects of GluN2D Modulation in Schizophrenia Models
The following tables summarize key quantitative findings from studies investigating the role of the GluN2D subunit in animal models of schizophrenia.
| Behavioral Phenotype | Animal Model | Pharmacological Agent | Key Finding | Reference |
| Hyperlocomotion | GluN2D Knockout (KO) Mice | PCP | PCP-induced hyperlocomotion is absent in GluN2D KO mice. | [1][14][15] |
| GluN2D KO Mice | Ketamine | Ketamine-induced hyperlocomotion is reduced in GluN2D KO mice. | [1] | |
| GluN2D KO Mice | R-norketamine, S-ketamine | Blunted locomotor response to R-norketamine and S-ketamine in GluN2D KO mice of both sexes. | [16] | |
| Gamma Oscillations | GluN2D KO Mice | MK-801, Ketamine, Memantine | NMDAR antagonist-induced increases in high-frequency gamma oscillations are significantly reduced in GluN2D KO mice. | [1] |
| Wild-Type (WT) vs. GluN2D KO Mice | Ketamine | Ketamine induced a 111% ± 16% increase in cortical gamma-band oscillatory power in WT mice, but only a 15% ± 12% increase in GluN2D-KO mice. | [8] | |
| Cognitive Deficits | GluN2D KO Mice | Untreated | GluN2D-KO mice displayed impaired spatial memory acquisition. | [8] |
| Mice | MK-801 + CIQ (GluN2C/D potentiator) | CIQ (20 mg·kg⁻¹, i.p.) reversed MK-801 (0.15 mg·kg⁻¹, i.p.)-induced working memory deficit in the Y-maze spontaneous alternation test. | [17] | |
| Sensorimotor Gating | GluN2D KO Mice | Untreated | GluN2D-KO mice are reported to have a normal prepulse inhibition (PPI) response. | [1] |
| Mice | MK-801 + CIQ (GluN2C/D potentiator) | CIQ (20 mg·kg⁻¹, i.p.) reversed MK-801 (0.15 mg·kg⁻¹, i.p.)-induced deficit in PPI. | [17] | |
| Anxiety-Related Behavior | GluN2D KO Mice | Untreated | GluN2D-KO mice of both sexes showed an anxious phenotype. | [16] |
| Neurochemical/Cellular Phenotype | Animal Model | Pharmacological Agent | Key Finding | Reference |
| Dopamine (B1211576) Release | GluN2D KO Mice | PCP | PCP-induced increase in extracellular dopamine in the striatum and prefrontal cortex is absent in GluN2D KO mice. | [1][14][15] |
| Parvalbumin (PV) Expression | GluN2D KO Mice | Untreated | GluN2D-KO mice displayed reduced parvalbumin-immunopositive staining. | [8] |
| Gene Expression | GluN2D KO Mice | PCP | The GluN2D subunit is implicated in PCP-induced changes in gene expression within the motor circuitry. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.
Pharmacological Models of Schizophrenia
-
PCP-Induced Hyperlocomotion:
-
Subjects: Adult male and female mice (e.g., C57BL/6J or wild-type and GluN2D KO littermates).[14][15]
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams to automatically record locomotor activity.[18]
-
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Place individual mice into the open field arena and allow for a 30-60 minute habituation period.
-
Administer PCP (e.g., 3-10 mg/kg, intraperitoneally - i.p.) or saline vehicle.[9][15]
-
Immediately return the mouse to the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.[15][18]
-
-
-
MK-801-Induced Cognitive Deficits:
-
Apparatus: Y-maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) at a 120° angle from each other.
-
Procedure (Spontaneous Alternation):
-
Administer MK-801 (e.g., 0.15 mg/kg, i.p.) or vehicle.[17] A separate group may receive a potential therapeutic compound (e.g., CIQ, 20 mg/kg, i.p.) prior to the MK-801 injection.[17]
-
After a set time (e.g., 30 minutes), place the mouse at the end of one arm and allow it to explore the maze freely for a defined period (e.g., 8 minutes).
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Behavioral Assays
-
Prepulse Inhibition (PPI) of the Startle Response:
-
Apparatus: A startle chamber with a sensor to detect whole-body startle responses.
-
Procedure:
-
Acclimate the animal to the chamber with background white noise (e.g., 65-70 dB).
-
Present a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 30-500 ms (B15284909) before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Measure the startle amplitude in response to the pulse.
-
Calculate PPI percentage: (1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)) x 100.
-
-
Social Interaction Test:
-
Apparatus: A dimly lit open field arena.
-
Procedure:
-
Pair two unfamiliar, weight-matched animals from different cages in the arena.
-
Record the total time spent in active social behaviors (e.g., sniffing, grooming, following) over a set period (e.g., 10 minutes).
-
Reduced social interaction time is interpreted as a negative symptom-like deficit.[13]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes related to GluN2D antagonism in schizophrenia models.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Roles for the GluN2D NMDA Receptor Subunit in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Roles for the GluN2D NMDA Receptor Subunit in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GluN2D N-Methyl-d-Aspartate Receptor Subunit Contribution to the Stimulation of Brain Activity and Gamma Oscillations by Ketamine: Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The phencyclidine-glutamate model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REVIEWING THE KETAMINE MODEL FOR SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Involvement of the N-methyl-d-aspartate receptor GluN2D subunit in phencyclidine-induced motor impairment, gene expression, and increased Fos immunoreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential Role of NMDA Receptor Channel ε4 Subunit (GluN2D) in the Effects of Phencyclidine, but Not Methamphetamine | PLOS One [journals.plos.org]
- 16. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist-induced behavioral disruptions in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
UBP141: A Novel Avenue in Depression Research Through Ubiquitin-Proteasome System and NMDA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Major Depressive Disorder (MDD) presents a significant therapeutic challenge, with a substantial number of patients exhibiting resistance to currently available treatments. The exploration of novel molecular targets and pathways is paramount for the development of next-generation antidepressants. This technical guide focuses on UBP141, a selective antagonist of the GluN2D subunit of the N-methyl-D-aspartate (NMDA) receptor, and its potential as a therapeutic agent in depression research. While direct preclinical studies of this compound in established depression models are not yet available, a compelling scientific rationale for its investigation is built upon its unique mechanism of action, its primary molecular target—ubiquitin-specific protease 14 (USP14)—and the promising antidepressant-like effects observed with analogous compounds. This document provides a comprehensive overview of the core scientific principles, experimental methodologies, and signaling pathways that position this compound as a promising candidate for further investigation in the field of affective disorders.
Introduction: The Unmet Need in Depression Treatment and the Glutamatergic Hypothesis
The limitations of monoaminergic-based antidepressants, including delayed onset of action and low remission rates, have propelled research into alternative neurobiological substrates of depression.[1] The glutamatergic system, particularly the NMDA receptor, has emerged as a key player in the pathophysiology of depression.[2][3] The rapid antidepressant effects of the non-competitive NMDA receptor antagonist, ketamine, have revolutionized the field, albeit with concerns over its psychotomimetic side effects.[1][4] This has spurred the development of more specific NMDA receptor modulators with improved therapeutic profiles.
This compound: A Selective Modulator of the NMDA Receptor and the Ubiquitin-Proteasome System
This compound is a known selective antagonist of NMDA receptors containing the GluN2D subunit.[5][6] This subunit specificity is of particular interest as GluN2D-containing NMDA receptors are predominantly expressed on GABAergic interneurons, suggesting that their inhibition could lead to a disinhibition of pyramidal neurons and a subsequent enhancement of excitatory neurotransmission, a mechanism proposed to underlie the antidepressant effects of ketamine.[7][8]
Furthermore, the primary molecular target of this compound is understood to be the ubiquitin-specific protease 14 (USP14), a deubiquitinating enzyme (DUB) intrinsically associated with the proteasome.[9][10][11][12][13] The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and turnover, playing a vital role in maintaining neuronal homeostasis and synaptic plasticity.[9][14] USP14, by removing ubiquitin chains from proteins destined for degradation, can spare them from proteasomal breakdown.[9][10] Inhibition of USP14, therefore, can enhance the degradation of specific protein substrates.[15] The dual action of this compound on both the NMDA receptor and the UPS presents a novel and multifaceted approach to modulating neuronal function.
Quantitative Data from Analogous Compound and Target Inhibition Studies
While quantitative data for this compound in depression models is not available, studies on the selective GluN2D antagonist YY-23 and the USP14 inhibitor IU1 provide valuable insights into the potential effects of this compound.
Table 1: Antidepressant-like Effects of the Selective GluN2D Antagonist YY-23 in Mouse Models of Depression [7]
| Behavioral Test | Animal Model | Treatment Group | Outcome Measure | Result |
| Sucrose Preference Test (SPT) | Corticosterone-induced depression | YY-23 (10 mg/kg, single oral dose) | Sucrose Preference (%) | Significant increase compared to vehicle-treated corticosterone-exposed mice. |
| Forced Swim Test (FST) | Corticosterone-induced depression | YY-23 (10 mg/kg, single oral dose) | Immobility Time (s) | Significant decrease compared to vehicle-treated corticosterone-exposed mice. |
| Tail Suspension Test (TST) | Social Defeat Stress | YY-23 (10 mg/kg, daily) | Interaction Zone Time (s) | Recovery to levels similar to control mice after 1 week of treatment. |
| Novelty-Suppressed Feeding Test | Naïve mice | YY-23 (acute administration) | Feeding Latency (s) | Dose-dependent decrease. |
| Forced Swim Test (FST) | Naïve mice | YY-23 (acute administration) | Immobility Time (s) | Dose-dependent decrease. |
Table 2: Neuroprotective and Proteasome-Modulating Effects of the USP14 Inhibitor IU1 [5]
| Experimental Model | Treatment Group | Outcome Measure | Result |
| Transient Middle Cerebral Artery Occlusion (MCAO) in mice | IU1 (400 or 800 µg/kg, post-ischemic treatment) | Infarct Volume | Significant attenuation compared to vehicle-treated mice. |
| Transient Middle Cerebral Artery Occlusion (MCAO) in mice | IU1 (400 µg/kg, daily post-surgery) | Functional Recovery | More rapid functional recovery compared to vehicle-treated mice. |
| In vitro proteasome activity assay | IU1 | Chymotrypsin-like proteasome activity | Increased activity. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's potential in depression research, based on established protocols for analogous compounds.[6][10][16][17][18][19][20][21][22][23]
Animal Models of Depression
-
Chronic Unpredictable Stress (CUS) Model:
-
Animals: Adult male C57BL/6J mice.
-
Procedure: For a period of 4-6 weeks, mice are subjected to a series of mild, unpredictable stressors daily. Stressors include cage tilt (45°), wet bedding, food and water deprivation (12-24 hours), light/dark cycle reversal, and social isolation or crowding.
-
Rationale: This model has high face and predictive validity for inducing anhedonia-like and despair-like behaviors, core symptoms of depression.[6][18][21][22][23]
-
-
Forced Swim Test (FST):
-
Apparatus: A cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are placed individually into the cylinder for a 6-minute session. The duration of immobility (floating passively with only minor movements to keep the head above water) during the last 4 minutes is recorded.
-
Rationale: A widely used screening test for antidepressant efficacy, where a decrease in immobility is indicative of an antidepressant-like effect.[10][16][17][19]
-
-
Tail Suspension Test (TST):
-
Apparatus: A horizontal bar elevated 50-60 cm from the floor.
-
Procedure: Mice are suspended by their tail to the bar using adhesive tape (approximately 1 cm from the tip of the tail). The duration of immobility over a 6-minute session is recorded.
-
Rationale: Similar to the FST, this test assesses behavioral despair, and a reduction in immobility suggests antidepressant-like activity.[16][19]
-
Electrophysiological Recordings
-
Whole-cell patch-clamp recordings from pyramidal neurons in prefrontal cortex slices:
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices (300 µm) of the prefrontal cortex are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. Pyramidal neurons are visually identified, and whole-cell recordings are performed to measure spontaneous inhibitory postsynaptic currents (sIPSCs) and excitatory postsynaptic currents (sEPSCs).
-
Rationale: To investigate the effect of this compound on synaptic transmission and the balance of excitation and inhibition, which is often dysregulated in depression.[7]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for the Antidepressant-like Effects of this compound
Experimental Workflow for Preclinical Evaluation of this compound
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, candidate for depression research. Its dual mechanism of action, targeting both the NMDA receptor and the ubiquitin-proteasome system, offers a novel therapeutic strategy that may overcome the limitations of current antidepressants. The strong preclinical evidence from analogous compounds targeting the GluN2D subunit and USP14 provides a solid rationale for initiating comprehensive preclinical studies of this compound in established animal models of depression.
Future research should focus on:
-
Directly evaluating the antidepressant-like effects of this compound in models such as the chronic unpredictable stress, forced swim, and tail suspension tests.
-
Elucidating the precise molecular mechanisms by which this compound modulates synaptic plasticity and neuronal function through its effects on both GluN2D and USP14.
-
Investigating the impact of this compound on neurogenesis and levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are implicated in the pathophysiology of depression.[3][24][25]
-
Conducting quantitative proteomics studies to identify the specific synaptic protein substrates whose degradation is enhanced by this compound-mediated USP14 inhibition.
The exploration of this compound and its unique mode of action holds significant promise for advancing our understanding of the neurobiology of depression and for the development of innovative and more effective therapeutic interventions.
References
- 1. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Actions of Brain-Derived Neurotrophin Factor in the Neurogenesis and Neuronal Function, and Its Involvement in the Pathophysiology of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP14 Inhibitor Attenuates Cerebral Ischemia/Reperfusion-Induced Neuronal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic unpredictable stress induces depression-related behaviors by suppressing AgRP neuron activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An antidepressant mechanism underlying the allosteric inhibition of GluN2D-incorporated NMDA receptors at GABAergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NMDA receptor subunit GluN2D is a potential target for rapid antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP14 inhibition promotes recovery by protecting BBB integrity and attenuating neuroinflammation in MCAO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 11. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An electrophysiological model of major depression: Relevance to clinical subtyping and pharmacological management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of synaptic phosphorylation and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synaptic proteomics reveal distinct molecular signatures of cognitive change and C9ORF72 repeat expansion in the human ALS cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P2X7R antagonists in chronic stress-based depression models: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study [mdpi.com]
- 22. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Brain-derived neurotrophic factor (BDNF) is required for the enhancement of hippocampal neurogenesis following environmental enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Knockdown of brain-derived neurotrophic factor in specific brain sites precipitates behaviors associated with depression and reduces neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of UBP141: A Selective Antagonist of NR2C/D-Containing NMDA Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UBP141, chemically known as (2R,3S)-1-(phenanthrenyl-3-carbonyl)piperazine-2,3-dicarboxylic acid, is a potent and selective competitive antagonist of N-methyl-D-aspartate (NMDA) receptors that incorporate the NR2C or NR2D subunits. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of these specific NMDA receptor subtypes, which are implicated in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a pivotal role in synaptic plasticity, learning, and memory. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confers distinct pharmacological and biophysical properties to the receptor complex, as well as dictates their anatomical distribution within the central nervous system.
While the roles of NR2A- and NR2B-containing NMDA receptors have been extensively studied, the functions of NR2C and NR2D subunits remain less understood, partly due to a lack of selective pharmacological tools. This compound has emerged as a key compound to address this gap, exhibiting preferential antagonism for NMDA receptors containing NR2C and NR2D subunits.
Discovery and Synthesis
The development of this compound was a result of systematic structure-activity relationship (SAR) studies on a series of piperazine-2,3-dicarboxylic acid derivatives. These efforts aimed to improve selectivity for NR2C/D subunits over the more ubiquitous NR2A and NR2B subunits.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A key precursor is phenanthrene-3-carboxylic acid. One synthetic route to this precursor involves the oxidation of 3-acetylphenanthrene (B1329424).
Synthesis of Phenanthrene-3-carboxylic acid:
A common method for the synthesis of phenanthrene-3-carboxylic acid is through the haloform reaction of 3-acetylphenanthrene.
-
Step 1: Preparation of 3-acetylphenanthrene. This can be achieved through Friedel-Crafts acylation of phenanthrene (B1679779).
-
Step 2: Haloform Reaction. 3-acetylphenanthrene is treated with a solution of sodium hypobromite (B1234621) (or another hypohalite) to yield phenanthrene-3-carboxylic acid.
Coupling with the Piperazine (B1678402) Moiety:
The synthesized phenanthrene-3-carboxylic acid is then coupled with the piperazine-2,3-dicarboxylic acid core. This is typically achieved through an amide bond formation.
-
Step 1: Activation of the Carboxylic Acid. Phenanthrene-3-carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.
-
Step 2: Amide Coupling. The activated phenanthrene derivative is then reacted with the piperazine-2,3-dicarboxylic acid moiety to form the final product, this compound. The stereochemistry of the piperazine core is crucial for the desired pharmacological activity.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site on the NR2C and NR2D subunits of the NMDA receptor. This means that this compound binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.
Signaling Pathway Inhibition
The blockade of NR2C/D-containing NMDA receptors by this compound interrupts the downstream signaling cascades that are normally initiated by the influx of Ca²⁺ through the receptor channel. The specific consequences of inhibiting these particular subtypes are still under active investigation, but are thought to modulate neuronal excitability and plasticity in brain regions where NR2C and NR2D are predominantly expressed, such as the cerebellum, thalamus, and midbrain.
Caption: this compound competitively antagonizes the glutamate binding site on NR2C/D-containing NMDA receptors.
Experimental Protocols
The characterization of this compound's pharmacological profile has been primarily achieved through electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing recombinant NMDA receptors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the potency and selectivity of this compound at different NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., NR1 with NR2A, NR2B, NR2C, or NR2D).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., Ba²⁺-Ringer's solution to minimize Ca²⁺-activated chloride currents).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. The membrane potential is typically held at -40 to -70 mV.
-
A stable baseline current is established.
-
-
Schild Analysis:
-
Concentration-response curves for glutamate (in the presence of a saturating concentration of the co-agonist glycine) are generated in the absence and presence of multiple fixed concentrations of this compound.
-
The dose ratio (the ratio of the EC₅₀ of glutamate in the presence and absence of this compound) is calculated for each concentration of this compound.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂, which is the negative logarithm of the K₈ of the antagonist.
-
Caption: Workflow for determining the antagonist affinity of this compound using Schild analysis.
Quantitative Data and Structure-Activity Relationship (SAR)
The selectivity of this compound for NR2C/D-containing NMDA receptors is a key feature that distinguishes it from other NMDA receptor antagonists. This selectivity has been quantified through rigorous pharmacological studies.
| NMDA Receptor Subtype | Kᵢ (nM) | K₈ (nM) from Schild Analysis |
| NR1/NR2A | 180 | 360 |
| NR1/NR2B | 140 | 87 |
| NR1/NR2C | 25 | 15 |
| NR1/NR2D | 20 | 20 |
Note: The presented values are approximate and compiled from published literature. Actual values may vary depending on the specific experimental conditions.
The SAR studies of piperazine-2,3-dicarboxylic acid derivatives have revealed several key structural features that determine affinity and selectivity:
-
Piperazine-2,3-dicarboxylic acid core: This moiety is essential for binding to the glutamate recognition site.
-
N¹-substituent: The nature of the substituent on the N¹ position of the piperazine ring is a major determinant of subtype selectivity. Bulky, hydrophobic groups, such as the phenanthrenyl group in this compound, generally confer higher affinity and selectivity for NR2C and NR2D subunits.
-
Position of the Carbonyl Linker on the Phenanthrene Ring: The attachment of the carbonyl-piperazine group at the 3-position of the phenanthrene ring, as in this compound, was found to increase selectivity for NR2C/D-containing receptors compared to attachment at the 2-position.
Preclinical Development
While extensive in vitro characterization of this compound has been performed, its preclinical development is an ongoing area of research. In vivo studies are crucial to evaluate its pharmacokinetic properties, safety profile, and therapeutic potential in animal models of neurological disorders.
A related compound with dual GluN2D and GluK1 antagonist activity has shown antinociceptive effects in an animal model of mild nerve injury, suggesting the potential therapeutic utility of targeting these receptors for pain management. However, specific in vivo data for this compound regarding its absorption, distribution, metabolism, excretion (ADME), and toxicology are not yet extensively published. Further preclinical studies are necessary to establish its efficacy and safety profile for potential clinical applications.
Conclusion
This compound represents a significant advancement in the pharmacology of NMDA receptors. Its high selectivity for NR2C and NR2D subunits provides an invaluable tool for researchers to dissect the specific roles of these receptor subtypes in brain function and disease. The in-depth understanding of its synthesis, mechanism of action, and pharmacological properties laid out in this guide serves as a foundation for its application in basic research and as a potential lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric conditions. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound and related compounds.
Methodological & Application
Application Notes and Protocols for UBP141 in In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction to UBP141
This compound is a selective antagonist for N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1] NMDA receptors are critical players in excitatory synaptic transmission and plasticity, and their dysfunction is implicated in numerous neurological and psychiatric disorders. The diverse subunit composition of NMDA receptors (typically comprising two GluN1 and two GluN2 subunits) gives rise to distinct pharmacological and biophysical properties. This compound's preference for GluN2C/2D-containing receptors makes it a valuable pharmacological tool to investigate the specific roles of these subunits in neuronal function.
The GluN2C and GluN2D subunits are expressed in specific brain regions and at particular developmental stages, suggesting specialized functions. For instance, GluN2C is predominantly found in the cerebellum, while GluN2D is more diffusely expressed, including in the hippocampus and cortex, particularly during early development. These subunits confer unique properties to the NMDA receptor, such as a lower sensitivity to magnesium block and slower deactivation kinetics.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of NMDA receptors. Its selectivity for GluN2C and GluN2D subunits allows for the targeted inhibition of a subpopulation of NMDA receptors, enabling the dissection of their contribution to synaptic events. By blocking the activation of GluN2C/2D-containing NMDA receptors, this compound can be used to study their role in synaptic transmission, integration, and plasticity.
Quantitative Data for this compound
The following table summarizes the binding affinities of this compound for different NMDA receptor subunits, providing a quantitative basis for its selectivity.
| NMDA Receptor Subunit | Kd (μM) | Ki (nM) |
| GluN2A | 14.2[1] | 14190[2] |
| GluN2B | 19.3[1] | - |
| GluN2C | 2.8[1] | - |
| GluN2D | 4.2[1] | - |
Experimental Protocols
This section provides a detailed protocol for utilizing this compound in in vitro brain slice electrophysiology experiments.
Brain Slice Preparation
Materials:
-
Animal model (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold NMDG-based slicing solution (see table below)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see table below)
Solutions:
| NMDG Slicing Solution | Concentration (mM) |
| NMDG | 92 |
| HCl | 92 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Sodium L-ascorbate | 5 |
| Sodium pyruvate | 3 |
| MgSO4 | 10 |
| CaCl2 | 0.5 |
| Artificial Cerebrospinal Fluid (aCSF) | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| Glucose | 10 |
| MgSO4 | 1 |
| CaCl2 | 2 |
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution to improve tissue viability.
-
Rapidly decapitate the animal and dissect the brain, keeping it submerged in ice-cold NMDG solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Electrophysiological Recording
Equipment:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
Stimulating electrode
-
Recording electrode (borosilicate glass, 3-6 MΩ)
Intracellular Solution (for whole-cell patch-clamp):
| Component | Concentration (mM) |
| K-gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Identify a target neuron (e.g., pyramidal neuron in the CA1 region of the hippocampus) using DIC optics.
-
Approach the neuron with a patch pipette filled with intracellular solution and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning the recording protocol.
Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF on the day of the experiment. A typical working concentration to selectively target GluN2C/2D subunits would be in the low micromolar range (e.g., 5-20 µM), considering its Kd values.[1]
-
Establish a stable baseline recording of synaptic responses (e.g., evoked excitatory postsynaptic currents, EPSCs) for at least 10-15 minutes.
-
Switch the perfusion to aCSF containing this compound.
-
Record the effects of this compound on synaptic transmission for a sufficient duration to observe a stable effect.
-
To confirm the reversibility of the drug's effects, perfuse the slice with drug-free aCSF (washout).
Investigating the Role of GluN2C/2D in Synaptic Plasticity
While direct studies on the effect of this compound on long-term potentiation (LTP) and long-term depression (LTD) are limited, studies with the similar GluN2C/2D antagonist UBP145 suggest that the effects may be brain-region specific. In the hippocampus, UBP145 has been shown to partially inhibit LTP, suggesting an involvement of GluN2D-containing NMDA receptors in this form of plasticity.[1][3] Conversely, in the anterior cingulate cortex, UBP145 had no effect on either LTP or LTD.[4]
LTP Induction Protocol (Example):
-
Obtain a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) or EPSCs for 20-30 minutes.
-
Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Record the potentiated responses for at least 60 minutes post-HFS.
-
To test the effect of this compound, perfuse the slice with the antagonist for 15-20 minutes before and during the HFS protocol.
LTD Induction Protocol (Example):
-
Obtain a stable baseline of evoked fEPSPs or EPSCs for 20-30 minutes.
-
Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) to induce LTD.
-
Record the depressed responses for at least 60 minutes post-LFS.
-
To test the effect of this compound, perfuse the slice with the antagonist for 15-20 minutes before and during the LFS protocol.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro slice electrophysiology with this compound.
Signaling Pathway
Caption: this compound antagonism of GluN2C/2D-containing NMDA receptor signaling.
Conclusion
This compound is a potent and selective antagonist of GluN2C/2D-containing NMDA receptors, making it an invaluable tool for elucidating the specific physiological and pathological roles of these receptor subtypes. The protocols outlined in these application notes provide a framework for utilizing this compound in in vitro slice electrophysiology to investigate its effects on synaptic transmission and plasticity. Given the brain-region-specific expression of GluN2C and GluN2D subunits, this compound can help to unravel the complex and nuanced contributions of different NMDA receptor populations to neuronal circuit function. Further research, particularly direct studies on the effects of this compound on synaptic plasticity in various brain regions, will continue to enhance our understanding of the therapeutic potential of targeting specific NMDA receptor subtypes.
References
- 1. Multiple roles of GluN2D-containing NMDA receptors in short-term potentiation and long-term potentiation in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple roles of GluN2D-containing NMDA receptors in short-term potentiation and long-term potentiation in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA GluN2C/2D receptors contribute to synaptic regulation and plasticity in the anterior cingulate cortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
preparing UBP141 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP141 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preference for subtypes containing the GluN2D subunit.[1] As a crucial tool in neuroscience research, this compound allows for the targeted investigation of the physiological and pathological roles of GluN2D-containing NMDA receptors. These receptors are implicated in various neurological processes, including synaptic plasticity, learning, and memory, as well as in neurological disorders. This document provides detailed protocols for the preparation of this compound stock solutions and its application in key experiments.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C21H18N2O5 |
| Molecular Weight | 378.38 g/mol |
| CAS Number | 344768-30-5 |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Powder) | Short-term (weeks) at 0°C; Long-term (months to years) at -20°C, desiccated[2] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |
This compound Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in various experimental protocols.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Calculating the required amount of DMSO: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (μL) = (Weight of this compound (mg) / 378.38 g/mol ) * 100,000
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note on DMSO Concentration in Final Assay: For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
In Vitro: Inhibition of NMDA-induced Calcium Influx in Primary Neuronal Cultures
Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Fluo-4 AM calcium indicator dye
-
This compound stock solution (10 mM in DMSO)
-
NMDA solution (1 mM in water)
-
Glycine (B1666218) solution (1 mM in water)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Plate primary neurons in a 96-well black-walled, clear-bottom microplate at a suitable density and culture for 10-14 days to allow for mature synapse formation.
-
Loading with Calcium Indicator:
-
Prepare a Fluo-4 AM loading solution (e.g., 2 μM in HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-45 minutes at 37°C.
-
-
Wash and Pre-incubation with this compound:
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare different concentrations of this compound in HBSS by diluting the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the this compound working solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (HBSS with DMSO).
-
-
Stimulation and Measurement:
-
Prepare a stimulation solution of NMDA and glycine in HBSS (e.g., final concentration of 100 μM NMDA and 10 μM glycine).
-
Place the microplate in a fluorescence plate reader set to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~520 nm).
-
Establish a baseline fluorescence reading for each well.
-
Add the NMDA/glycine stimulation solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo: Assessment of Motor Impairment in Mice
Objective: To evaluate the effect of this compound on motor coordination in mice, a functional readout of NMDA receptor antagonism.
Materials:
-
Adult male C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Rotarod apparatus
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment. Handle the mice daily for 2-3 days prior to testing to reduce stress.
-
Rotarod Training:
-
Train the mice on the rotarod for 2-3 consecutive days.
-
Each training session should consist of 3-4 trials with an accelerating rod speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall in each trial. Mice that consistently remain on the rod for a predetermined cut-off time (e.g., 300 seconds) are considered trained.
-
-
Drug Preparation and Administration:
-
Prepare a dosing solution of this compound in the vehicle. The concentration should be calculated based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice.
-
On the test day, weigh each mouse and calculate the injection volume.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
At a predetermined time point after injection (e.g., 30 minutes), place the mice on the rotarod.
-
Conduct 3 trials with a 15-20 minute inter-trial interval.
-
Record the latency to fall for each mouse in each trial.
-
-
Data Analysis:
-
Calculate the average latency to fall for each treatment group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the this compound-treated group to the vehicle-treated group. A significant decrease in the latency to fall in the this compound group indicates motor impairment.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects by antagonizing NMDA receptors. These receptors are ionotropic glutamate (B1630785) receptors that form heterotetrameric complexes, typically composed of two GluN1 subunits and two GluN2 subunits. The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for channel opening. Upon activation, the NMDA receptor channel opens, allowing the influx of Ca2+ and Na+ into the neuron and the efflux of K+. The influx of Ca2+ is a critical event that triggers a cascade of downstream signaling pathways involved in synaptic plasticity and other cellular processes. This compound preferentially binds to the glutamate binding site on the GluN2D subunit, thereby preventing channel activation and the subsequent downstream signaling.
Caption: Mechanism of this compound action on NMDA receptors.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Caption: In vitro experimental workflow using this compound.
References
Application Notes and Protocols for UBP141 in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UBP141, a selective NMDA receptor antagonist, in acute hippocampal slice preparations. The information is intended to assist researchers in designing and executing experiments to investigate the role of specific NMDA receptor subunits in synaptic transmission and plasticity.
Introduction
This compound is a competitive antagonist of the NMDA receptor, exhibiting selectivity for receptors containing the GluN2D subunit. In the hippocampus, particularly at the CA3-CA1 synapse, this compound has been demonstrated to preferentially block the slow-decaying component of the NMDA receptor-mediated excitatory postsynaptic current (EPSC), which is often associated with the activation of extrasynaptic NMDA receptors.[1] This makes this compound a valuable pharmacological tool for dissecting the contributions of different NMDA receptor populations to synaptic function and dysfunction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on published electrophysiological studies in rat hippocampal slices.
| Parameter | Value | Target Receptor | Experimental Preparation | Reference |
| Recommended Concentration | 5 µM | GluN2D-containing NMDA receptors | Acute rat hippocampal slices (CA3-CA1 synapse) | [1] |
| Mechanism of Action | Competitive Antagonist | Glutamate (B1630785) binding site on the NMDA receptor | Recombinant NMDA receptors and hippocampal slices | [1] |
| Primary Effect | Inhibition of the slow-decaying component of NMDA receptor-mediated EPSCs | Extrasynaptic NMDA receptors | CA3-CA1 synapse in rat hippocampal slices | [1] |
| Selectivity Profile | 7- to 10-fold selectivity for GluN2D- over GluN2B- or GluN2A-containing receptors | Recombinant NMDA receptors | Xenopus laevis oocytes | [1] |
Experimental Protocols
This section provides a detailed protocol for the preparation of acute hippocampal slices and the application of this compound for electrophysiological recording.
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guillotine or surgical scissors
-
Dissection tools (fine scissors, forceps, spatula)
-
Vibratome or tissue chopper
-
Petri dish
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Incubation chamber
Solutions:
-
Cutting Solution (Sucrose-based):
-
87 mM NaCl
-
2.5 mM KCl
-
7 mM MgCl2
-
0.5 mM CaCl2
-
26.2 mM NaHCO3
-
1.25 mM NaH2PO4
-
25 mM Glucose
-
50 mM Sucrose
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
119 mM NaCl
-
2.5 mM KCl
-
1.3 mM MgSO4
-
2.5 mM CaCl2
-
26.2 mM NaHCO3
-
1 mM NaH2PO4
-
11 mM Glucose
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Once deeply anesthetized, decapitate the animal and rapidly dissect the brain.
-
Submerge the brain in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus from both hemispheres.
-
Mount the hippocampus onto the vibratome stage and cut transverse slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in carbogenated aCSF for at least 1 hour before recording.
Electrophysiological Recording and this compound Application
This protocol describes the application of this compound during whole-cell patch-clamp or field potential recordings.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording and stimulating electrodes
-
Perfusion system
-
This compound stock solution (e.g., in DMSO or water)
-
aCSF
Procedure:
-
Transfer a hippocampal slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode (patch pipette or field electrode) in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of synaptic responses (e.g., NMDA receptor-mediated EPSCs) for at least 10-20 minutes. To isolate NMDA receptor currents, AMPA receptors can be blocked with an antagonist like NBQX (10 µM) and the postsynaptic cell can be depolarized (e.g., to +40 mV in voltage-clamp) to relieve the magnesium block.
-
Prepare the final concentration of this compound (5 µM) by diluting the stock solution in the perfusion aCSF.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the drug to perfuse for at least 10-15 minutes to ensure equilibration in the slice.
-
Record the synaptic responses in the presence of this compound. A reduction in the slow-decaying component of the NMDA receptor EPSC should be observed.
-
To confirm the reversibility of the drug's effect (washout), switch the perfusion back to the control aCSF.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively inhibits glutamate binding to the GluN2D subunit of the NMDA receptor.
Experimental Workflow for this compound Application in Hippocampal Slices
Caption: Workflow for electrophysiological recording with this compound in hippocampal slices.
References
Application Notes and Protocols: UBP141 for Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP141 is a selective antagonist for NMDA receptors containing the GluN2C and GluN2D subunits.[1] Its selectivity for these particular subunits makes it a valuable tool for investigating the physiological and pathological roles of GluN2C/2D-containing NMDA receptors in the central nervous system. These application notes provide detailed information on the intraperitoneal (IP) administration of this compound in mice, including a summary of a known effective dosage, a comprehensive protocol for IP injection, and an overview of the associated signaling pathways.
Quantitative Data Summary
A study investigating the role of GluN2D-containing NMDA receptors in nocifensive responses utilized a specific intraperitoneal dosage of this compound in mice. The key quantitative data from this study is summarized in the table below.
| Compound | Dosage (Intraperitoneal) | Mouse Model | Outcome | Reference |
| This compound | 75 mg/kg | Wildtype mice with cisplatin-induced neuropathic pain | Produced a significant increase in paw withdrawal threshold, indicating an analgesic effect.[2] | [2] |
Experimental Protocols
General Guidelines for Intraperitoneal Injection in Mice
Intraperitoneal injection is a common method for administering substances to rodents. The following protocol is a synthesis of best practices and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Sterile this compound solution of the desired concentration
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge, ½ to ⅝ inch length)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. One common method is to gently scruff the mouse by grasping the loose skin over its shoulders.
-
-
Injection Site Identification:
-
Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid the cecum and urinary bladder.
-
-
Injection Technique:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If there is no aspirate, slowly and steadily depress the plunger to administer the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.
-
Signaling Pathways
This compound acts as an antagonist at NMDA receptors, specifically those containing the GluN2C or GluN2D subunits. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[3][4] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[5]
The binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve a magnesium block, leads to the opening of the receptor's ion channel.[6] This allows for the influx of cations, most notably Ca²⁺. The influx of Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways.
By selectively blocking GluN2C/2D-containing NMDA receptors, this compound can modulate these downstream signaling events. The following diagrams illustrate the general NMDA receptor signaling pathway and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GluN2D-containing NMDA receptors in parvalbumin neurons in the nucleus accumbens regulate nocifensive responses in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Isolating GluN2D-Mediated Currents Using UBP141
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are critical mediators of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. These receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, deactivation kinetics, and channel conductance. The GluN2D subunit, in particular, confers unique properties such as a very slow deactivation time course and low sensitivity to magnesium block.
Isolating the activity of specific NMDA receptor subtypes is crucial for understanding their physiological roles and for the development of targeted therapeutics. UBP141 is a competitive antagonist at the glutamate (B1630785) binding site of NMDA receptors with a preference for GluN2C and GluN2D subunits over GluN2A and GluN2B. While not exclusively selective for GluN2D, its distinct pharmacological profile allows for the pharmacological isolation of GluN2D-mediated currents, particularly when used in combination with antagonists for other GluN2 subunits.
These application notes provide detailed protocols for utilizing this compound to isolate and characterize GluN2D-containing NMDA receptor currents in both recombinant expression systems and native neuronal preparations.
Data Presentation
This compound Antagonist Affinity Data
The following tables summarize the binding affinities (Ki and KB values) of this compound for different NMDA receptor subtypes. This data is essential for determining the appropriate concentrations for selective antagonism in your experiments.
Table 1: this compound Ki Values at Rat Recombinant NMDA Receptors. [1]
| NMDA Receptor Subunit | Ki (nM) | pKi |
| GluN1/GluN2A | 22000 | 4.66 |
| GluN1/GluN2B | 17200 | 4.76 |
| GluN1/GluN2C | 5200 | 5.28 |
Data derived from two-electrode voltage-clamp electrophysiology assays on recombinant receptors expressed in Xenopus laevis oocytes.
Table 2: Schild Analysis of this compound at NMDA Receptors. [2]
| NMDA Receptor Subunit | KB (nM) |
| GluN1/GluN2A | ~44,000 |
| GluN1/GluN2B | ~12,000 |
| GluN1/GluN2C | ~3,300 |
| GluN1/GluN2D | Data suggests similar affinity to GluN2C |
KB values are derived from Schild analysis, which provides a measure of antagonist affinity. A lower KB value indicates higher affinity. Note that Schild analysis suggests a different affinity profile for GluN2A and GluN2B compared to Ki values.
Signaling Pathway and Experimental Logic
The following diagram illustrates the principle of using this compound in a pharmacological strategy to isolate GluN2D-mediated currents.
References
Application Notes and Protocols for UBP141 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is a critical component in the induction of many forms of LTP. NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). The subunit composition of the NMDA receptor dictates its physiological and pharmacological properties, and growing evidence suggests that different GluN2 subunits play distinct roles in synaptic plasticity.
UBP141 is a competitive NMDA receptor antagonist with a notable selectivity for receptors containing the GluN2C and GluN2D subunits.[1][2] Specifically, it exhibits a ninefold selectivity for GluN2D- over GluN2A-containing receptors and a sevenfold selectivity over GluN2B-containing receptors, while not discriminating between GluN2C and GluN2D.[1] This selectivity makes this compound a valuable pharmacological tool for dissecting the specific contribution of GluN2C/D-containing NMDA receptors to LTP and other forms of synaptic plasticity. These application notes provide a comprehensive overview of the use of this compound in LTP studies, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[3] By preferentially binding to GluN2C and GluN2D subunits, it selectively blocks the function of NMDA receptors containing these subunits. The induction of LTP at many synapses, particularly in the hippocampus, is triggered by a significant influx of Ca2+ through the NMDA receptor channel. This calcium influx activates a cascade of intracellular signaling pathways, leading to a lasting enhancement of synaptic transmission. By inhibiting GluN2C/D-containing NMDA receptors, this compound allows researchers to investigate whether the activation of these specific receptor subtypes is necessary for the induction or expression of LTP.
Studies have shown that while GluN2A and GluN2B subunits are often implicated in LTP, the role of GluN2C/D is more nuanced. For instance, in the CA1 region of the hippocampus, this compound has been demonstrated to selectively block timing-dependent long-term depression (t-LTD) without affecting t-LTP, suggesting that GluN2C/D-containing receptors are specifically involved in the induction of LTD at these synapses.[4]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on synaptic plasticity.
Table 1: this compound Selectivity for NMDA Receptor Subunits
| Receptor Subunit | Selectivity vs. GluN2A | Selectivity vs. GluN2B |
| GluN2D | 9-fold | 7-fold |
| GluN2C | Does not discriminate from GluN2D | Does not discriminate from GluN2D |
Data sourced from[1]
Table 2: Effect of this compound on Long-Term Potentiation (LTP) and Depression (LTD) in Hippocampal CA1 Synapses
| Plasticity Type | This compound Concentration | Effect | Control Group | This compound Treated Group | Reference |
| t-LTP | 3 µM | No effect | 162 ± 11% | 175 ± 21% | [4] |
| t-LTD | 3 µM | Blocked | 76 ± 6% | 106 ± 6% | [4] |
Values represent the percentage change in excitatory postsynaptic potential (EPSP) slope 30 minutes after the induction protocol. Data are presented as mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound in LTP studies.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a rodent (e.g., C57BL/6 mouse or Wistar rat) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
-
Slicing:
-
Glue the brain to the stage of a vibratome.
-
Submerge the brain in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices of the hippocampus.
-
-
Incubation and Recovery:
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Subsequently, maintain the slices at room temperature (22-25°C) for at least 1 hour before recording.
-
Protocol 2: Electrophysiological Recording of LTP
-
Slice Placement and Perfusion:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min. The temperature of the perfusing aCSF should be maintained at 30-32°C.
-
-
Electrode Placement:
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to stimulate presynaptic fibers.
-
Place a recording electrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-50% of the maximum ("sub-maximal").
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., NaOH solution as described in[1]).
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 3 µM).[4]
-
Switch the perfusion to the aCSF containing this compound and allow the slice to incubate for at least 20-30 minutes before LTP induction to ensure complete equilibration of the drug.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.
-
The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
-
Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTP and the Role of this compound
Caption: Role of this compound in NMDA receptor-mediated LTP.
Experimental Workflow for LTP Studies with this compound
Caption: Experimental workflow for investigating this compound's effect on LTP.
Logical Relationship of this compound's Effect on Synaptic Plasticity
Caption: this compound's differential effect on LTP and LTD.
References
- 1. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synaptic Transmission with UBP141
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UBP141, a selective antagonist for NMDA receptors containing GluN2C and GluN2D subunits, in the study of synaptic transmission and plasticity. This document includes detailed protocols for key experiments, quantitative data for experimental design, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a valuable pharmacological tool for dissecting the roles of GluN2C and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors in neuronal circuits. As a competitive antagonist, it preferentially binds to the glutamate (B1630785) binding site of NMDA receptors incorporating these specific subunits.[1] This selectivity allows for the targeted investigation of the physiological and pathological functions of GluN2C/D-containing NMDA receptors, which are implicated in various neurological processes and disorders.
Quantitative Data
The following table summarizes the binding affinities and effective concentrations of this compound for different NMDA receptor subunits. This information is crucial for designing experiments that ensure subunit selectivity.
| NMDA Receptor Subunit | Binding Affinity (Kd) | Effective Concentration Range (in vitro) | Reference |
| GluN2A | 14.2 µM | - | |
| GluN2B | 19.3 µM | - | |
| GluN2C | 2.8 µM | 1 - 10 µM | [2] |
| GluN2D | 4.2 µM | 1 - 10 µM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in studying synaptic plasticity.
References
Application Notes and Protocols: UBP1112 in Rodent Behavioral Studies
Disclaimer: Initial searches for "UBP141" did not yield sufficient public data for the creation of detailed application notes. The "UBP" designation is often associated with research chemicals targeting glutamate (B1630785) receptors. Based on available literature, this document focuses on a closely related and well-documented compound, UBP1112 , a selective antagonist for GluN2A-containing NMDA receptors. The following protocols and data are provided as a comprehensive guide for researchers investigating the behavioral effects of compounds within this class.
Introduction to UBP1112
UBP1112 is a selective antagonist for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. By selectively blocking GluN2A-containing NMDA receptors, UBP1112 allows for the investigation of the specific roles of this receptor subunit in various neurophysiological and pathological processes. In behavioral neuroscience, UBP1112 is a valuable tool for elucidating the contributions of GluN2A receptors to learning, memory, synaptic plasticity, and their potential involvement in neurological and psychiatric disorders.
Signaling Pathway of UBP1112 Action
UBP1112 exerts its effects by binding to and inhibiting the function of NMDA receptors that contain the GluN2A subunit. This antagonism prevents the influx of Ca2+ through the receptor's ion channel, a critical step in the induction of long-term potentiation (LTP) and other forms of synaptic plasticity that are thought to underlie learning and memory.
Caption: UBP1112 antagonism of GluN2A-NMDA receptors.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for UBP1112 in rodent behavioral studies. It is crucial to note that optimal doses and routes can vary based on the specific research question, rodent strain, and experimental design.
Table 1: UBP1112 Dosage and Administration in Rodents
| Species | Route of Administration | Typical Dosage Range | Vehicle | Reference Example |
| Rat | Intracerebroventricular (ICV) | 1 - 10 nmol/µL | Saline or aCSF | |
| Mouse | Intraperitoneal (IP) | 5 - 20 mg/kg | Saline with DMSO |
Table 2: Exemplary Behavioral Effects of UBP1112 in Rodents
| Behavioral Assay | Species | Dosage and Route | Observed Effect | Reference |
| Morris Water Maze | Rat | 10 nmol (ICV) | Impaired spatial learning and memory consolidation. | |
| Novel Object Recognition | Mouse | 10 mg/kg (IP) | Deficits in recognition memory. | |
| Fear Conditioning | Rat | 5 nmol (ICV) | Reduced freezing behavior in response to the conditioned stimulus. |
Experimental Protocols
Below are detailed protocols for key behavioral assays used to characterize the effects of UBP1112.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (1.5-2 m diameter) filled with opaque water.
-
Submerged platform (10-15 cm diameter).
-
Video tracking system.
-
UBP1112 solution and vehicle.
Protocol:
-
Habituation: Allow rats to swim freely in the pool without the platform for 60 seconds, one day before the training begins.
-
Drug Administration: Administer UBP1112 or vehicle (e.g., ICV injection) 30 minutes prior to the training session.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the water facing the pool wall from one of four starting positions.
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length with the video tracking system.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Caption: Workflow for the Morris Water Maze experiment.
Novel Object Recognition (NOR) for Recognition Memory
The NOR task assesses a rodent's ability to recognize a novel object from a familiar one.
Materials:
-
Open field arena (e.g., 50x50 cm).
-
Two identical objects (familiar objects).
-
One novel object.
-
Video recording equipment.
-
UBP1112 solution and vehicle.
Protocol:
-
Habituation: Allow mice to explore the empty arena for 10 minutes for 2-3 consecutive days.
-
Drug Administration: Administer UBP1112 or vehicle (e.g., IP injection) 30 minutes before the familiarization phase.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Retention Phase (T2) (e.g., 1-24 hours after T1):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Caption: Workflow for the Novel Object Recognition task.
Considerations and Best Practices
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal dose of UBP1112 for the specific behavioral paradigm and animal strain being used.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias in behavioral scoring.
-
Pharmacokinetics: Consider the pharmacokinetic profile of UBP1112 when designing the timing of drug administration relative to behavioral testing.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
By following these detailed protocols and considering the provided data, researchers can effectively utilize UBP1112 as a tool to investigate the role of GluN2A-containing NMDA receptors in rodent behavior.
Application Notes and Protocols for the Preparation of UBP141 Stock Solutions in Sodium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of UBP141, a selective GluN2D-containing NMDA receptor antagonist, using sodium hydroxide (B78521) (NaOH) as a solvent. Due to its dicarboxylic acid structure, this compound exhibits enhanced solubility in alkaline solutions. These application notes offer a systematic approach to solubilization, ensuring the integrity and usability of this compound for in vitro and in vivo experimental assays.
Introduction
This compound, with the chemical name 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid, is a valuable pharmacological tool for investigating the role of GluN2D-containing N-methyl-D-aspartate (NMDA) receptors in various physiological and pathological processes. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. While this compound is known to be soluble in organic solvents like DMSO, its acidic nature, conferred by two carboxylic acid groups, allows for its dissolution in aqueous alkaline solutions such as sodium hydroxide. This method provides an alternative to organic solvents, which can sometimes be incompatible with certain experimental systems.
Chemical and Physical Properties
A summary of the relevant properties of this compound is presented in Table 1. Understanding these properties is essential for the proper handling and preparation of its solutions.
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₂O₅ |
| Molecular Weight | 378.38 g/mol |
| Appearance | Solid |
| Solubility | Soluble in 2 equivalents of NaOH to 50 mM (with warming)[1]. Also soluble in DMSO. |
Signaling Pathway of NMDA Receptors
This compound acts as an antagonist at NMDA receptors, specifically showing preference for those containing the GluN2D subunit. The general signaling pathway of NMDA receptors is depicted in the following diagram.
Experimental Protocols
Materials
-
This compound powder
-
Sodium hydroxide (NaOH), 1 M solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Calibrated pH meter
Protocol for Preparation of a 50 mM this compound Stock Solution in NaOH
This protocol is based on the manufacturer's information indicating solubility in two equivalents of NaOH.[1]
Procedure:
-
Calculate the required amounts:
-
To prepare 1 mL of a 50 mM stock solution, you will need:
-
This compound: 50 µmol = 50 x 10⁻⁶ mol * 378.38 g/mol = 0.0189 g = 18.9 mg
-
-
For ease of measurement, we will prepare a smaller volume, for example, 264 µL using 5 mg of this compound.
-
Amount of this compound = 5 mg (0.005 g)
-
Moles of this compound = 0.005 g / 378.38 g/mol = 1.32 x 10⁻⁵ mol = 13.2 µmol
-
Volume for 50 mM solution = 13.2 µmol / 50 mmol/L = 0.264 mL = 264 µL
-
-
-
Weighing:
-
Carefully weigh 5 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Addition of NaOH:
-
This compound has two carboxylic acid groups. Therefore, two equivalents of NaOH are required for complete deprotonation.
-
Moles of NaOH needed = 2 * Moles of this compound = 2 * 13.2 µmol = 26.4 µmol
-
Volume of 1 M NaOH solution = 26.4 µmol / 1000 mmol/L = 0.0264 mL = 26.4 µL
-
Add 26.4 µL of 1 M NaOH to the tube containing this compound.
-
-
Solubilization:
-
Add a portion of the final volume of sterile water (e.g., 100 µL) to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid does not dissolve completely, warm the solution gently in a water bath (e.g., at 37°C) for a few minutes.[1] Vortex again.
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved, add sterile water to reach the final calculated volume of 264 µL.
-
Vortex briefly to ensure a homogenous solution.
-
-
pH Check (Optional but Recommended):
-
The final pH of the stock solution will be alkaline. If the experimental paradigm is sensitive to pH, it is advisable to measure the pH of the final stock solution. Note that further dilution in buffered media will normalize the pH.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Important Considerations and Best Practices
-
Stability in Alkaline Conditions: While NaOH facilitates the dissolution of this compound, the long-term stability of the compound in a high pH environment has not been extensively reported. Alkaline conditions can potentially lead to the degradation of certain chemical structures over time. It is therefore recommended to:
-
Prepare fresh stock solutions whenever possible.
-
If storing, limit the storage duration and protect from light.
-
Perform quality control checks if the stock solution has been stored for an extended period.
-
-
pH of Working Solutions: The alkaline nature of the stock solution requires careful consideration when preparing working dilutions. Ensure that the final concentration of NaOH in the assay medium is negligible and does not alter the experimental pH. The buffering capacity of the final assay medium should be sufficient to maintain the desired pH.
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and NaOH solutions.
Conclusion
The use of sodium hydroxide provides a reliable method for preparing aqueous stock solutions of this compound, offering an alternative to organic solvents. By following the detailed protocol and considering the best practices outlined in these application notes, researchers can ensure the consistent and effective use of this compound in their studies of NMDA receptor function.
References
Application Notes and Protocols for Studying Extrasynaptic NMDA Receptors with UBP141
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system. These receptors are found both at synaptic sites, where they are involved in processes like long-term potentiation (LTP) and long-term depression (LTD), and at extrasynaptic locations.[1][2] The subcellular location of NMDA receptors appears to dictate their downstream signaling pathways, with synaptic NMDA receptors generally linked to pro-survival signals and extrasynaptic NMDA receptors often implicated in cell death pathways and neurodegenerative diseases.[1][2]
The diverse subunit composition of NMDA receptors, typically comprising two GluN1 subunits and two GluN2 (A-D) subunits, gives rise to distinct pharmacological and biophysical properties.[3][4][5] Extrasynaptic NMDA receptors are often enriched in GluN2B and GluN2D subunits.[4][5] UBP141 is a competitive antagonist that shows preferential antagonism for NMDA receptors containing GluN2C and GluN2D subunits over those containing GluN2A and GluN2B.[6] This selectivity makes this compound a valuable pharmacological tool for dissecting the specific roles of GluN2C/D-containing extrasynaptic NMDA receptors in neuronal function and pathology.
These application notes provide detailed protocols for utilizing this compound in electrophysiological and biochemical studies to investigate the function of extrasynaptic NMDA receptors.
Data Presentation
This compound Pharmacological Profile
| Parameter | GluN2A | GluN2B | GluN2C | GluN2D | Reference |
| Kd (μM) | 14.2 | 19.3 | 2.8 | 4.2 | [6] |
Kd (dissociation constant) values indicate the affinity of this compound for different NMDA receptor subtypes. Lower values signify higher affinity.
Experimental Protocols
Protocol 1: Electrophysiological Analysis of Extrasynaptic NMDA Receptor Currents in Acute Hippocampal Slices
This protocol describes the use of this compound to investigate the contribution of GluN2C/D-containing NMDA receptors to tonic currents, which are largely mediated by extrasynaptic NMDA receptors.
1. Materials and Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO or NaOH, depending on the salt form) and store at -20°C. The final concentration in artificial cerebrospinal fluid (aCSF) should be determined based on the experimental goals, typically in the range of 1-10 µM to favor selectivity for GluN2C/D subunits.[7]
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2.
-
NMDG-based slicing solution (optional, for improved slice health): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Recording Pipette Solution (for whole-cell voltage clamp): (in mM) 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. pH adjusted to 7.2-7.3 with CsOH.
-
Other pharmacological agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABAA receptors, and a broad-spectrum NMDA receptor antagonist like D-AP5 for control experiments.
2. Acute Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated NMDG slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons (e.g., CA1 pyramidal neurons) using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at a positive potential (e.g., +40 mV) to relieve the Mg2+ block of NMDA receptors.
-
Record a stable baseline current in the presence of TTX (0.5-1 µM) and picrotoxin (100 µM).
-
To measure the tonic NMDA current, apply a saturating concentration of a broad-spectrum NMDA receptor antagonist (e.g., 50 µM D-AP5) and measure the outward shift in the holding current. This shift represents the tonic NMDA receptor-mediated current.
-
Wash out the D-AP5 and allow the current to return to baseline.
-
Bath apply this compound (e.g., 1-10 µM) for 10-15 minutes.
-
After incubation with this compound, re-apply D-AP5 to measure the remaining tonic NMDA current. The reduction in the D-AP5-sensitive current in the presence of this compound indicates the contribution of GluN2C/D-containing extrasynaptic NMDA receptors to the tonic current.
4. Data Analysis:
-
Measure the amplitude of the tonic NMDA current before and after the application of this compound.
-
Express the this compound-sensitive component as a percentage of the total tonic NMDA current.
-
Perform appropriate statistical analysis (e.g., paired t-test).
Protocol 2: Investigating the Role of GluN2D-Containing Receptors in Long-Term Depression (LTD)
This protocol outlines a method to assess the involvement of GluN2D-containing NMDA receptors in the induction of LTD in the hippocampus, a form of synaptic plasticity often associated with extrasynaptic NMDA receptor activation.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Acute Slice Preparation:
-
Same as Protocol 1.
3. Electrophysiological Recording (Field Potential Recordings):
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Record fEPSPs for at least 60 minutes post-LFS to monitor the induction and expression of LTD.
-
In a separate set of slices, pre-incubate with this compound (e.g., 1-10 µM) for at least 20 minutes before and during the LFS protocol.
-
Compare the magnitude of LTD induced in the presence and absence of this compound.
4. Data Analysis:
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the average normalized fEPSP slope during the last 10 minutes of recording between control and this compound-treated slices.
-
Use appropriate statistical tests (e.g., unpaired t-test or ANOVA) to determine the significance of any differences.
Visualizations
References
- 1. Distinct regulation of tonic GABAergic inhibition by NMDA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 3. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Altered Synaptic and Extrasynaptic NMDA Receptor Properties in Substantia Nigra Dopaminergic Neurons From Mice Lacking the GluN2D Subunit [frontiersin.org]
- 5. Altered Synaptic and Extrasynaptic NMDA Receptor Properties in Substantia Nigra Dopaminergic Neurons From Mice Lacking the GluN2D Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UBP141 Aqueous Stability: Technical Support Center
This technical support center provides guidance on the stability of UBP141 in aqueous solutions for researchers, scientists, and drug development professionals. The following information is intended to help troubleshoot common issues and provide best practices for handling this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is reported to be soluble in DMSO.[1] For aqueous experiments, it is also soluble in 2 equivalents of NaOH at a concentration of up to 50 mM, which may require warming. It is common practice to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a desiccated environment.[1] For short-term storage, 0°C is recommended.[1] Another source suggests that the product can be stored at +4°C for up to 12 months under desiccating conditions. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q3: How stable is this compound in aqueous buffer solutions over time?
A3: Currently, there is limited publicly available data specifically detailing the quantitative stability and degradation rate of this compound in various aqueous buffers over time. The stability of a compound in an aqueous solution can be influenced by several factors including pH, temperature, light exposure, and the presence of other chemical agents.
Q4: I am seeing inconsistent results in my experiments using this compound. Could this be related to its stability?
A4: Inconsistent experimental outcomes can indeed be a result of compound instability. If this compound degrades in your aqueous experimental buffer, its effective concentration will decrease over the course of the experiment, leading to variability in your results. It is crucial to ensure consistent preparation and handling of this compound solutions for all experiments.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, compounds with similar functional groups can be susceptible to hydrolysis or oxidation in aqueous environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound in the assay. | 1. Precipitation: The compound may have precipitated out of the aqueous buffer, especially if a high concentration of DMSO stock was used for dilution. 2. Degradation: The compound may have degraded due to improper storage or handling of the solution. | 1. Check for Precipitation: Visually inspect the solution for any precipitate. If present, try preparing a fresh dilution with a lower final DMSO concentration. Sonication may also help to redissolve the compound. 2. Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound from a frozen stock on the day of the experiment. Avoid using old solutions. |
| High variability between experimental replicates. | 1. Inconsistent Solution Preparation: Variations in the preparation of the aqueous this compound solution between experiments. 2. Progressive Degradation: The compound may be degrading over the time course of a lengthy experiment. | 1. Standardize Protocol: Follow a strict, standardized protocol for preparing the this compound solution for every experiment. 2. Time-Course Control: If possible, include a time-course control experiment to assess the stability of this compound in your specific assay buffer over the duration of your experiment. |
| Batch-to-batch variability in this compound performance. | 1. Purity Differences: The purity of different batches of this compound may vary. 2. Handling of Solid Compound: Improper storage of the solid compound (e.g., exposure to moisture) can lead to degradation before it is even dissolved. | 1. Verify Purity: Whenever possible, obtain a certificate of analysis for each batch to confirm its purity. 2. Proper Storage: Ensure the solid compound is stored under the recommended desiccated conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Add the required volume of the DMSO stock to your pre-warmed (if necessary) aqueous experimental buffer to achieve the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
-
Mix the working solution thoroughly by gentle inversion or vortexing.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods unless stability in that specific buffer has been confirmed.
Data on this compound Stability
Currently, specific quantitative data on the stability of this compound in aqueous solutions is not available in the public domain. Researchers are encouraged to perform their own stability studies under their specific experimental conditions if degradation is suspected. A common method to assess stability is to use High-Performance Liquid Chromatography (HPLC) to measure the concentration of the parent compound over time.
Visualizing Experimental Workflow
To ensure consistency in preparing this compound solutions, the following workflow is recommended.
Caption: Recommended workflow for the preparation of this compound solutions.
References
potential off-target effects of UBP141 on other receptors
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UBP141. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a competitive antagonist that preferentially targets N-methyl-D-aspartate (NMDA) receptors containing the GluN2C and GluN2D subunits.[1][2][3] It is frequently used in research to distinguish the roles of different NMDA receptor subtypes.[2]
Q2: What are the known off-target effects of this compound?
This compound exhibits weak activity at AMPA and kainate receptors.[1] At a concentration of 100 µM, this compound inhibits less than 20% of radioligand binding to both AMPA and kainate receptors.[1] Therefore, at appropriate concentrations for targeting GluN2C/D-containing NMDA receptors, significant off-target effects on AMPA and kainate receptors are unlikely.
Q3: How selective is this compound for different NMDA receptor subtypes?
This compound displays selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B. It shows a nine-fold higher selectivity for GluN2D over GluN2A and a seven-fold selectivity over GluN2B.[4] However, it does not effectively distinguish between GluN2C and GluN2D.[4] It is important to note that this selectivity is concentration-dependent.
Troubleshooting Guide
Issue 1: I am observing unexpected effects in my experiment that are not consistent with GluN2C/D antagonism.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: At higher concentrations, the selectivity of this compound for GluN2C/D over GluN2A and GluN2B diminishes. This can lead to the antagonism of GluN2A and GluN2B-containing NMDA receptors, which could explain the unexpected effects. Review the concentration-response curve for this compound and consider performing a dose-response experiment to ensure you are using a concentration that is selective for GluN2C/D in your specific experimental system.
-
-
Possible Cause 2: Expression of multiple NMDA receptor subtypes in the test system.
-
Troubleshooting Step: Your tissue or cell line may express multiple NMDA receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D). The overall effect of this compound will depend on the relative expression levels of these subtypes. It is recommended to confirm the expression of the different GluN2 subunits in your experimental model using techniques like immunoblotting or qPCR.[4]
-
-
Possible Cause 3: Minor off-target effects at AMPA/kainate receptors.
-
Troubleshooting Step: Although this compound has low affinity for AMPA and kainate receptors, it is not completely inactive, especially at high concentrations.[1] To rule out off-target effects on these receptors, you can perform control experiments using selective AMPA and kainate receptor antagonists.
-
Issue 2: The inhibitory effect of this compound is less than expected.
-
Possible Cause 1: Low expression of GluN2C/D subunits.
-
Troubleshooting Step: The experimental system may have low or no expression of the GluN2C and/or GluN2D subunits. For instance, this compound had no effect on retinal spreading depression, which was likely due to the absence of GluN2C/D proteins in the chick retina.[4] Confirm the expression of your target subunits.
-
-
Possible Cause 2: Issues with this compound solution.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment to ensure its stability and potency. Verify the final concentration of the compound in your experimental buffer.
-
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory constants of this compound for various receptor subtypes.
Table 1: this compound Affinity for NMDA Receptor Subtypes
| Receptor Subtype | Kd (µM) |
| GluN2C | 2.8[5] |
| GluN2D | 4.2[5] |
| GluN2A | 14.2[5] |
| GluN2B | 19.3[5] |
Table 2: this compound Activity at AMPA and Kainate Receptors
| Receptor | Assay | Concentration | % Inhibition |
| AMPA Receptor | [3H]AMPA binding | 100 µM | < 20%[1] |
| Kainate Receptor | [3H]kainate binding | 100 µM | < 20%[1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding to AMPA and Kainate Receptors
This protocol is adapted from studies assessing the selectivity of UBP compounds.[1]
-
Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the brain homogenates with a radiolabeled ligand for AMPA receptors ([3H]AMPA) or kainate receptors ([3H]kainate) in the presence and absence of this compound (e.g., at a concentration of 100 µM).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate the percentage of inhibition of radioligand binding by this compound compared to the control (no this compound).
Protocol 2: Schild Analysis to Confirm Competitive Antagonism at NMDA Receptors
This protocol provides a method to determine if this compound acts as a competitive antagonist at a specific NMDA receptor subtype.[1]
-
Cell Culture and Expression: Use a cell line (e.g., Xenopus oocytes or HEK293 cells) expressing the desired NMDA receptor subtype combination (e.g., GluN1/GluN2D).
-
Electrophysiological Recording: Perform whole-cell voltage-clamp recordings to measure the currents evoked by the agonist L-glutamate.
-
Concentration-Response Curves: Generate a concentration-response curve for L-glutamate in the absence of this compound.
-
Application of this compound: Apply increasing concentrations of this compound and for each concentration, generate a new L-glutamate concentration-response curve.
-
Schild Plot: Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the antagonist (this compound) concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
Analysis: A linear Schild plot with a slope of 1 is indicative of competitive antagonism. The x-intercept provides an estimate of the antagonist's affinity (KB).
Visualizations
Caption: this compound receptor binding profile.
Caption: Troubleshooting workflow for this compound.
Caption: this compound mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
minimizing non-specific binding of UBP141 in experiments
Welcome to the technical support center for UBP141, a selective antagonist for GluN2C/2D-containing NMDA receptors.[1][2][3][4] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and address other common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive antagonist of the glutamate (B1630785) binding site on the NMDA receptor, showing selectivity for subtypes containing the GluN2C and GluN2D subunits.[1][2] It is used in neuroscience research to probe the function of these specific NMDA receptor subtypes.
Q2: I am observing high background in my Western blot when using cell lysates treated with this compound. What could be the cause?
High background in Western blotting can arise from several factors unrelated to this compound itself, such as insufficient blocking, suboptimal antibody concentrations, or inadequate washing.[5][6][7] It is crucial to optimize these aspects of your protocol.
Q3: Can this compound interfere with enzyme assays?
While this compound is targeted at NMDA receptors, off-target effects are a possibility with any small molecule.[8][9] If you suspect this compound is inhibiting your enzyme of interest, it is essential to run proper controls, including a no-inhibitor (vehicle) control and a no-enzyme control, to assess non-enzymatic substrate degradation.[10][11][12]
Q4: How can I be sure that the effects I see in my cell-based assay are due to this compound's intended activity and not off-target effects?
Validating that the observed phenotype is due to the on-target activity of a compound is a critical step.[13][14][15] This can be achieved through genetic knockdown or knockout of the intended target (GluN2C/2D subunits) and observing if the effect of this compound is abolished. Additionally, using a structurally related but inactive control compound can help differentiate specific from non-specific effects.
Troubleshooting Guides
Minimizing Non-Specific Binding in Co-Immunoprecipitation (Co-IP)
Non-specific binding of proteins to beads or antibodies is a common challenge in Co-IP experiments.[16][17][18][19] The following steps can help minimize this issue when working with this compound-treated samples.
Experimental Workflow for Minimizing Non-Specific Binding in Co-IP
Caption: Logical workflow for a Co-IP experiment with steps to minimize non-specific binding.
Troubleshooting Table: Co-Immunoprecipitation
| Issue | Potential Cause | Recommended Solution |
| High background/non-specific bands | Insufficient washing | Increase the number of wash steps (from 3 to 5) and/or the duration of each wash.[17][20] Consider increasing the stringency of the wash buffer by moderately increasing salt or detergent concentration. |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[16][18][19] This will remove proteins that non-specifically bind to the beads. Pre-blocking the beads with BSA can also be effective.[16][17] | |
| Antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that pulls down the target protein without excessive background.[5] | |
| Target protein not detected | This compound interferes with antibody binding | This is unlikely but possible. Perform a dot blot with the purified target protein to ensure the antibody can still recognize it in the presence of this compound. |
| Protein-protein interaction is weak | Perform all incubation and wash steps at 4°C to minimize disruption of protein complexes.[16] Use a less stringent lysis buffer. |
Optimizing Western Blots
Achieving a clean Western blot with a strong signal-to-noise ratio requires careful optimization of several parameters.[6][7]
Signaling Pathway for Western Blot Optimization
Caption: Key parameters to optimize for a successful Western blot.
Troubleshooting Table: Western Blotting
| Issue | Potential Cause | Recommended Solution |
| High Background | Inadequate blocking | Increase blocking time to 1-2 hours at room temperature. Test different blocking agents, such as 5% non-fat milk or 5% Bovine Serum Albumin (BSA).[5][7] Note that milk is not recommended for detecting phosphoproteins.[5][7] |
| Suboptimal antibody concentration | Perform an antibody titration to find the lowest concentration that still provides a strong specific signal.[5] | |
| Insufficient washing | Increase the number and duration of washes.[5][7] Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[5] | |
| Weak or No Signal | Poor protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species and that it has not expired. | |
| This compound altering protein conformation | Although unlikely to affect denatured proteins in an SDS-PAGE gel, consider running a native PAGE as a control experiment if you suspect this compound is masking the epitope. |
Troubleshooting Enzyme Inhibition Assays
When using this compound in enzyme assays, it is important to distinguish between true inhibition and experimental artifacts.
Workflow for a Robust Enzyme Inhibition Assay
Caption: A systematic workflow for conducting a reliable enzyme inhibition assay.
Troubleshooting Table: Enzyme Assays
| Issue | Potential Cause | Recommended Solution |
| No inhibition observed | This compound is insoluble in the assay buffer | Many inhibitors require a small amount of an organic solvent like DMSO for solubilization before dilution in the aqueous assay buffer.[10][11] Visually inspect for precipitation. Include a vehicle control with the same final concentration of the organic solvent.[10] |
| Incorrect substrate concentration | For competitive inhibitors, using a substrate concentration significantly higher than the Michaelis constant (Km) can mask the inhibitor's effect.[21][22] Determine the Km of your substrate and use a concentration at or near this value.[21] | |
| Inactive enzyme | Ensure the enzyme has been stored correctly and is active.[10][11] Run a positive control with a known inhibitor of your enzyme, if available.[10] | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be precise with all liquid handling. Avoid pipetting very small volumes.[12] |
| Temperature or pH fluctuations | Enzymes are sensitive to their environment.[10][11] Ensure the assay buffer is at the optimal pH and maintain a constant temperature throughout the experiment.[11] |
Detailed Experimental Protocols
Protocol: Co-Immunoprecipitation with Pre-clearing
-
Cell Lysis:
-
Culture and treat cells with this compound or vehicle control as required by your experimental design.
-
Wash cells with ice-cold PBS and lyse in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors.[16]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
To 500 µg of protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.[19]
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer or wash buffer.[19] After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western blot.
-
Protocol: Optimizing Blocking for Western Blotting
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Prepare two blocking buffers: 5% non-fat dry milk in TBST and 5% BSA in TBST.
-
Cut the membrane in half (if the target protein size allows) and place each half in one of the blocking buffers.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Wash the membranes 3 x 5 minutes with TBST.
-
Incubate each membrane half with the primary antibody diluted in its respective blocking buffer overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membranes 3 x 10 minutes with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in the respective blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membranes 4 x 10 minutes with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Compare the signal-to-noise ratio between the two blocking conditions to determine the optimal buffer for your antibody-antigen pair.[5]
-
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[10]
-
Prepare the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup (96-well plate format):
-
Add assay buffer to all wells.
-
Add the this compound dilutions or vehicle (for the no-inhibitor control) to the appropriate wells.
-
Add the enzyme to all wells except the "no-enzyme" control wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate the enzyme with this compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals to determine the initial reaction velocity.[10]
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the rates of the this compound-treated wells to the rate of the no-inhibitor (vehicle) control to determine the percent inhibition for each concentration.
-
Plot percent inhibition versus this compound concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 18. tandfonline.com [tandfonline.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting UBP141 insolubility in ACSF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GluN2D-preferring NMDA receptor antagonist, UBP141. The following information addresses common solubility issues encountered when preparing this compound in Artificial Cerebrospinal Fluid (ACSF).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound directly into my ACSF solution. Why is this happening?
A1: Direct dissolution of this compound in aqueous solutions such as ACSF is not recommended. This compound is a lipophilic compound with limited aqueous solubility. To achieve the desired concentration in ACSF, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in DMSO at high concentrations.
Q3: My ACSF solution becomes cloudy or shows precipitation after adding the this compound DMSO stock. What should I do?
A3: This indicates that the final concentration of this compound in your ACSF is exceeding its solubility limit, or the final concentration of DMSO is too high, causing the compound to precipitate. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your ACSF is minimal, ideally below 0.1%. High concentrations of DMSO can have independent biological effects and can also affect the solubility of other components in your ACSF.
-
Vigorous Mixing: When adding the DMSO stock to the ACSF, ensure vigorous and immediate mixing. Add the stock solution dropwise to the ACSF while it is being stirred or vortexed.
-
Sonication: Gentle sonication in a bath sonicator for a few minutes can help to disperse the compound and facilitate dissolution.
-
Warming the ACSF: Gently warming the ACSF to physiological temperatures (32-37°C) before adding the this compound stock can increase its solubility. Ensure this temperature is appropriate for your experimental preparation and does not degrade other ACSF components.
-
Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in ACSF. Consider using a lower final concentration of the compound in your experiments. Published studies have successfully used this compound at concentrations of 1, 3, and 10 µM in similar experimental setups.[2]
Q4: What is a typical composition for ACSF?
A4: While formulations can vary slightly depending on the specific application, a standard ACSF recipe is provided in the experimental protocols section below. It is critical to ensure proper oxygenation with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain the pH and viability of the preparation.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₅ | [1] |
| Molecular Weight | 378.38 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Storage Conditions | 0°C (short term), -20°C (long term), desiccated | [1] |
Table 2: Typical ACSF Composition
| Component | Concentration (mM) |
| NaCl | 127 |
| KCl | 2.5 |
| KH₂PO₄ | 1.25 |
| MgCl₂ | 1 |
| CaCl₂ | 2 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
Note: This is an example composition. The exact concentrations may need to be optimized for specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in 100% DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 3.784 mg of this compound for 1 mL of DMSO.
-
Add the appropriate volume of 100% DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution in ACSF
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Freshly prepared and carbogenated Artificial Cerebrospinal Fluid (ACSF)
-
Sterile tubes
Procedure:
-
Prepare your ACSF solution and ensure it is continuously bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH (typically 7.3-7.4).
-
If your experiment allows, warm the ACSF to the desired experimental temperature (e.g., 32-37°C).
-
Calculate the volume of the 10 mM this compound DMSO stock solution needed to achieve your desired final concentration in ACSF. For example, to make 10 mL of a 10 µM this compound working solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
While vigorously vortexing or stirring the ACSF, add the calculated volume of the this compound DMSO stock solution dropwise to the ACSF.
-
Continue to mix the solution for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If precipitation occurs, refer to the troubleshooting guide in the FAQ section.
Mandatory Visualization
References
interpreting unexpected results in UBP141 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with UBP141.
Troubleshooting Guides
This section addresses specific issues that may arise during common experimental procedures involving this compound.
Electrophysiology Experiments (Patch-Clamp)
Issue 1: No effect or reduced potency of this compound.
| Potential Cause | Suggested Solution |
| Compound Degradation | This compound should be stored at -20°C for the long term and desiccated. For short-term storage, 0°C is acceptable.[1] Ensure the compound has been stored correctly. Prepare fresh stock solutions regularly. |
| Incorrect Concentration | Verify calculations for stock solution and final bath concentration. Ensure accurate dilution. |
| Precipitation of this compound | This compound is soluble in DMSO and 2 equivalents of NaOH (with warming).[1] Visually inspect the final solution for any precipitates. If using aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility and does not exceed a level that affects cell health (typically <0.1%). |
| High Agonist Concentration | As a competitive antagonist, the effect of this compound can be surmounted by high concentrations of glutamate (B1630785) and glycine (B1666218). Ensure agonist concentrations in your experimental buffer are controlled and consistent. |
| Receptor Subtype Expression | This compound is selective for GluN2C and GluN2D-containing NMDA receptors.[2] Confirm that the cells or tissue being studied express these subunits. The lack of effect could be due to the absence of the target receptors.[3] |
| Incorrect Pipette Solution | Ensure the internal pipette solution is correctly prepared and filtered to avoid debris clogging the pipette tip.[4] |
| Unhealthy Cells | Poor cell health can lead to altered receptor expression and function. Ensure cells are healthy and have been continuously oxygenated. Check the pH and osmolarity of all solutions.[5] |
Issue 2: Inconsistent or drifting recordings after this compound application.
| Potential Cause | Suggested Solution |
| Compound Instability in Solution | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Vehicle Effects | If using DMSO as a solvent, ensure the final concentration is consistent across all recordings (including baseline) and is at a non-toxic level. Run a vehicle-only control to rule out effects of the solvent. |
| pH or Osmolarity Changes | The addition of this compound or its vehicle may slightly alter the pH or osmolarity of the recording solution. Measure and adjust these parameters if necessary. |
| Leaky Seal | A Giga-ohm seal is crucial for stable recordings. If the seal is unstable, it can cause the baseline to drift. This may be due to unhealthy cells, impurities on the pipette tip, or mechanical instability.[5][6] |
Cell-Based Assays (e.g., Calcium Imaging)
Issue 1: High background fluorescence or no change in signal with this compound.
| Potential Cause | Suggested Solution |
| Autofluorescence of this compound | Test whether this compound at the working concentration autofluoresces at the excitation/emission wavelengths of your calcium indicator. |
| Calcium Indicator Issues | Uneven dye loading, photobleaching, or leakage of the indicator can cause high background or a poor signal-to-noise ratio.[7] Ensure optimal dye concentration and incubation time. Use an anti-fade reagent if photobleaching is an issue. |
| Cell Health | As with electrophysiology, unhealthy cells can lead to spurious results. Ensure cells are viable and not overly confluent. |
| Lack of NMDA Receptor Stimulation | This compound is an antagonist; its effect will only be observed if the NMDA receptors are being stimulated. Ensure that an appropriate concentration of glutamate and glycine is present to activate the receptors. |
| Off-Target Effects at High Concentrations | At concentrations significantly higher than the Kd for GluN2C/2D, this compound may have off-target effects.[2] Perform a dose-response curve to determine the optimal concentration. |
Issue 2: Unexpected increase in intracellular calcium with this compound.
| Potential Cause | Suggested Solution |
| Cellular Stress | High concentrations of this compound or the vehicle (DMSO) may induce cellular stress, leading to a non-specific increase in intracellular calcium. Run appropriate vehicle and concentration controls. |
| Off-Target Effects | While primarily an antagonist, some compounds can have unexpected agonist activity at other receptors or ion channels at high concentrations. Review the literature for any known off-target effects of this compound. |
| Assay Artifacts | Some fluorescent indicators can be sensitive to changes in pH or interaction with the compound itself. Rule out any direct interaction between this compound and the dye. |
In Vivo Experiments (e.g., Stereotaxic Injection)
Issue 1: Lack of behavioral effect or unexpected motor impairment.
| Potential Cause | Suggested Solution |
| Incorrect Injection Site | Verify the stereotaxic coordinates for the target brain region. Use a dye (e.g., Trypan Blue) in a pilot experiment to confirm the injection location.[8] |
| Compound Precipitation | Ensure this compound is fully dissolved in the vehicle before injection. Micro-precipitates can clog the injection cannula and lead to inaccurate dosing. |
| Dosage Issues | The effective dose in vivo can vary significantly between animals and experimental paradigms. Perform a dose-response study to determine the optimal dose for the desired effect. |
| Metabolism and Bioavailability | The compound may be rapidly metabolized or have poor penetration across the blood-brain barrier if administered systemically. Direct microinjection into the brain region of interest can circumvent this.[9] |
| Broad NMDA Receptor Antagonism | This compound has been shown to induce motor impairment in mice.[2] This may be an expected on-target effect related to the role of GluN2D in motor control, or it could be due to effects on GluN2A/B at higher doses.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, with a preference for receptors containing the GluN2C and GluN2D subunits.[2] It acts by binding to the glutamate binding site on these subunits, preventing activation by the endogenous agonist glutamate.
Q2: What is the selectivity profile of this compound? A2: this compound shows selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B subunits. The reported binding affinities (Kd) are approximately 2.8 µM for GluN2C, 4.2 µM for GluN2D, 14.2 µM for GluN2A, and 19.3 µM for GluN2B.[2]
Q3: How should I prepare and store this compound? A3: this compound should be stored at -20°C for long-term use and should be kept desiccated.[1] It is soluble in DMSO and in 2 equivalents of NaOH, where warming may be required.[1] For experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the experimental buffer.
Q4: Can this compound have off-target effects? A4: While this compound is selective, it can inhibit GluN2A and GluN2B-containing receptors at higher concentrations.[2] It is important to use the lowest effective concentration to minimize potential off-target effects. General side effects of NMDA receptor antagonists can include psychotomimetic symptoms and motor impairment.[10][11]
Q5: What are some common applications of this compound? A5: this compound is used as a pharmacological tool to investigate the physiological and pathological roles of GluN2C and GluN2D-containing NMDA receptors. These receptors are expressed in specific brain regions and are implicated in conditions such as schizophrenia and Parkinson's disease.[12]
Quantitative Data Summary
Table 1: this compound Binding Affinities (Kd) for NMDA Receptor Subtypes
| NMDA Receptor Subunit | Binding Affinity (Kd) in µM |
| GluN2C | 2.8 |
| GluN2D | 4.2 |
| GluN2A | 14.2 |
| GluN2B | 19.3 |
| Data sourced from MedchemExpress product information.[2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording
-
Prepare Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Internal Pipette Solution: Composition in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm. Filter with a 0.22 µm syringe filter.[4]
-
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-50 mM. Store at -20°C.
-
Cell/Slice Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ.
-
Obtain a Recording:
-
Place the cell/slice in the recording chamber and perfuse with oxygenated aCSF.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline NMDA receptor-mediated currents (e.g., synaptic currents or agonist-evoked currents).
-
Prepare the final concentration of this compound by diluting the stock solution in aCSF.
-
Bath-apply this compound and record the effect on NMDA receptor currents.
-
Perform a washout by perfusing with aCSF alone to see if the effect is reversible.
-
Protocol 2: Calcium Imaging Assay
-
Cell Plating: Plate cells (e.g., HEK293 cells transfected with NMDA receptor subunits or primary neurons) in a 96-well black-walled, clear-bottom plate.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes. A no-wash formulation can be used for convenience.[13]
-
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer. Also, prepare a solution of NMDA receptor agonists (glutamate and glycine).
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and incubate for the desired time.
-
Measure baseline fluorescence.
-
Add the agonist solution to stimulate the NMDA receptors.
-
Record the change in fluorescence over time.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) to determine the response. Plot the response against the this compound concentration to generate a dose-response curve.
Visualizations
Caption: Mechanism of this compound as a competitive antagonist at the NMDA receptor.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: A general experimental workflow for testing the effect of this compound.
References
- 1. aobious.com [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Patch Clamp Protocol [labome.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AN NMDA ANTAGONIST IN THE MPOA IMPAIRS COPULATION AND STIMULUS SENSITIZATION IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Technical Support Center: UBP141 and Ionotropic Glutamate Receptors
This technical support center provides guidance for researchers investigating the potential interaction of UBP141 with AMPA and kainate receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is characterized as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a major class of ionotropic glutamate (B1630785) receptors.[1] It shows a preference for NMDA receptors containing the GluN2C and GluN2D subunits.[1] Its mechanism involves competing with glutamate at its binding site.[1]
Q2: Does this compound have any known effects on AMPA or kainate receptors?
Currently, there is a lack of published data specifically investigating the effects of this compound on AMPA or kainate receptors. The available literature primarily focuses on its antagonist activity at NMDA receptors. Therefore, any potential off-target effects on AMPA or kainate receptors would need to be determined experimentally.
Q3: How can I determine if this compound is affecting my experimental results through AMPA or kainate receptors?
To investigate potential off-target effects of this compound, a researcher should perform selectivity assays. This typically involves using electrophysiological or binding assays on cell lines or native tissues that express AMPA or kainate receptors. It is crucial to test a range of this compound concentrations and compare its effects to known selective antagonists for these receptors.
Q4: What are some common issues when studying AMPA and kainate receptor pharmacology?
A significant challenge in differentiating AMPA and kainate receptor function is the lack of completely selective agonists. Kainate itself can activate AMPA receptors, which can complicate the interpretation of results.[2][3] The use of selective antagonists is therefore critical. Additionally, the subunit composition of these receptors can vary between different cell types and brain regions, leading to different pharmacological properties.[4][5]
Troubleshooting Guides
Issue 1: Unexplained excitatory effects in my cell culture after applying this compound.
-
Possible Cause: While this compound is a known NMDA receptor antagonist, unexpected excitatory effects could arise from complex network activity or potential off-target effects. However, direct agonistic activity on AMPA or kainate receptors is unlikely for a compound of this class.
-
Troubleshooting Steps:
-
Confirm this compound Purity: Ensure the compound is of high purity and has not degraded.
-
Isolate Receptor Subtypes: Use cell lines expressing specific AMPA or kainate receptor subunits to test for direct effects of this compound.
-
Use Selective Antagonists: Co-apply this compound with a known selective AMPA receptor antagonist (e.g., GYKI 53655) or a kainate receptor antagonist (e.g., UBP310 for GluK1-containing receptors) to see if the unexpected effect is blocked.[2][6]
-
Control for Solvent Effects: Ensure that the vehicle used to dissolve this compound does not have an effect on its own.
-
Issue 2: My results with this compound are inconsistent across different neuronal preparations.
-
Possible Cause: The expression levels and subunit composition of NMDA, AMPA, and kainate receptors can differ significantly between brain regions and developmental stages.[7][8] this compound's primary effect on specific NMDA receptor subtypes could vary depending on their relative abundance in your preparation.
-
Troubleshooting Steps:
-
Characterize Your System: Use techniques like qPCR or immunohistochemistry to determine the relative expression of different glutamate receptor subunits in your neuronal preparations.
-
Standardize Preparations: Ensure that your cell cultures or tissue slices are prepared consistently, including factors like age of animals and dissection procedures.
-
Perform Concentration-Response Curves: Establish the potency of this compound in each preparation to determine if there are shifts in its IC50.
-
Experimental Protocols
Protocol 1: Electrophysiological Assessment of this compound on AMPA and Kainate Receptors
This protocol outlines a whole-cell patch-clamp experiment to test for antagonist activity of this compound at AMPA and kainate receptors expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with plasmids encoding the desired AMPA (e.g., GluA1/GluA2) or kainate (e.g., GluK2) receptor subunits. Use a fluorescent protein co-transfection to identify expressing cells.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from transfected cells 24-48 hours post-transfection.
-
Use an internal solution containing CsF or CsCl to block potassium channels and improve voltage clamp.
-
Hold cells at a negative membrane potential (e.g., -60 mV) to minimize voltage-gated channel activation.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply agonists and antagonists.
-
To test for AMPA receptor effects, apply a specific agonist like AMPA or glutamate in the presence and absence of varying concentrations of this compound.
-
To test for kainate receptor effects, apply glutamate or kainate in the presence and absence of varying concentrations of this compound. It is advisable to co-apply a selective AMPA receptor antagonist like GYKI 53655 to isolate kainate receptor currents when using glutamate or kainate as an agonist.[2][3]
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the presence and absence of this compound.
-
Construct a concentration-response curve for this compound's inhibitory effect (if any) and calculate the IC50 value.
-
Protocol 2: Radioligand Binding Assay for this compound Specificity
This protocol describes a competitive binding assay to determine if this compound can displace a known radiolabeled antagonist from AMPA or kainate receptors.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from HEK293 cells stably expressing the AMPA or kainate receptor subunit of interest (e.g., GluK1).
-
-
Binding Assay:
-
Incubate the cell membranes with a known radiolabeled antagonist for the target receptor (e.g., [3H]UBP310 for GluK1-containing kainate receptors).[9]
-
In separate tubes, include increasing concentrations of unlabeled this compound.
-
Also include a set of tubes with a known unlabeled antagonist for the target receptor as a positive control for displacement.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
If this compound displaces the radioligand, calculate the Ki (inhibitory constant) value to quantify its binding affinity.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table presents a template for summarizing the inhibitory potency (IC50) of this compound against different ionotropic glutamate receptor subtypes, which could be populated with data from the experiments described above.
| Receptor Subtype | Agonist Used | This compound IC50 (µM) | Positive Control Antagonist | Positive Control IC50 (µM) |
| NMDA | ||||
| GluN1/GluN2A | Glutamate/Glycine | >100 | NVP-AAM077 | ~0.04 |
| GluN1/GluN2B | Glutamate/Glycine | >100 | Ifenprodil | ~0.15 |
| GluN1/GluN2C | Glutamate/Glycine | ~5 | PPDA | ~0.5 |
| GluN1/GluN2D | Glutamate/Glycine | ~2 | This compound | ~2 |
| AMPA | ||||
| GluA1/GluA2 | Glutamate | To be determined | GYKI 53655 | ~1 |
| Kainate | ||||
| GluK1 | Glutamate | To be determined | UBP310 | ~0.02 |
| GluK2 | Glutamate | To be determined | NS102 | ~0.2 |
| GluK3 | Glutamate | To be determined | UBP310 | ~4.0[10] |
Note: IC50 values for NMDA receptors are based on published data. Values for AMPA and Kainate receptors are to be determined experimentally.
Visualizations
Caption: Workflow for determining this compound's selectivity.
Caption: AMPA and Kainate receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential assembly of heteromeric kainate and AMPA receptor amino terminal domains | eLife [elifesciences.org]
- 5. Distinct subunit domains govern synaptic stability and specificity of the kainate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics [frontiersin.org]
- 8. Developmental Changes in AMPA and Kainate Receptor-Mediated Quantal Transmission at Thalamocortical Synapses in the Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
controlling for vehicle effects when using UBP141
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UBP141, a GluN2D-preferring NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for subtypes containing the GluN2D subunit. It also shows some activity at GluN2C-containing receptors. This selectivity makes it a valuable tool for investigating the specific roles of these subunits in neuronal function and disease.
Q2: What is the recommended vehicle for dissolving this compound?
This compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO) and aqueous solutions of sodium hydroxide (B78521) (NaOH). The choice of vehicle will depend on the specific experimental design (in vitro vs. in vivo) and the required final concentration. For in vitro studies, DMSO is a common solvent. For some applications, particularly where DMSO may have confounding effects, a dilute NaOH solution can be used to prepare a stock solution, which is then further diluted in the experimental buffer.
Q3: Is a vehicle control group necessary when using this compound?
Yes, a vehicle control group is absolutely essential in any experiment involving this compound. The vehicle itself can have biological effects that could be misinterpreted as a result of this compound activity.[1][2][3] This is crucial for ensuring that the observed effects are due to the pharmacological action of this compound and not the solvent. For example, if using a sodium hydroxide solution to dissolve this compound, a control group should receive the same concentration of the NaOH solution without the compound.
Q4: What are the known off-target effects of this compound?
While this compound shows a preference for GluN2D and GluN2C subunits, it is not entirely specific and can inhibit other NMDA receptor subtypes at higher concentrations. Researchers should be aware of the potential for off-target effects and consider using a range of concentrations to establish a dose-response relationship. It is also advisable to consult the latest literature for any newly identified off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in In Vitro Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | - Ensure complete dissolution of this compound in the chosen vehicle before diluting to the final experimental concentration. - For DMSO stocks, avoid repeated freeze-thaw cycles. - When using NaOH, ensure the pH of the final solution is compatible with your experimental system. - Visually inspect solutions for any signs of precipitation before use. |
| Incorrect Concentration | - Verify all calculations for stock and working solution concentrations. - Use calibrated pipettes and ensure accurate dilutions. |
| Degradation of this compound | - Store this compound as a dry powder at -20°C for long-term storage. - Prepare fresh working solutions for each experiment. |
| Cell Culture Issues | - Ensure cells are healthy and in the logarithmic growth phase. - Check for mycoplasma contamination, which can alter cellular responses. |
| Low Receptor Expression | - Confirm that your cellular model expresses GluN2D or GluN2C subunits at a sufficient level to observe an effect. |
Issue 2: Unexpected Effects Observed in the Vehicle Control Group
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | - Use the lowest possible concentration of DMSO in your final experimental solution (typically <0.1%).[2] - Run a DMSO concentration-response curve to determine the maximum tolerated concentration in your specific cell type or preparation. |
| pH Alteration by NaOH Vehicle | - Measure the pH of the final experimental medium after adding the NaOH vehicle. - Adjust the pH of the vehicle control to match that of the this compound-treated group if necessary. |
| Vehicle-Induced Cellular Stress | - Some vehicles can induce stress responses in cells. Consider using alternative vehicles if significant effects are observed. |
Data Presentation
Table 1: Solubility of this compound
| Vehicle | Solubility Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble. | [4] |
| Sodium Hydroxide (NaOH) | Soluble in aqueous NaOH solutions. |
Table 2: Example of Vehicle Control in a this compound Experiment
This table is based on a study investigating the effect of this compound on retinal spreading depression.
| Treatment Group | Compound | Vehicle | Concentration Range |
| Experimental | This compound | NaOH Solution | 1, 3, and 10 µM |
| Vehicle Control | None | NaOH Solution | Corresponding concentrations to the this compound dilutions |
Experimental Protocols
Key Experiment: In Vitro NMDA Receptor Antagonism Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on NMDA receptors expressed in a cellular model (e.g., HEK293 cells transfected with specific NMDA receptor subunits).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
-
Allow 24-48 hours for receptor expression.
2. Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the this compound stock solution in the experimental buffer to achieve the desired final concentrations.
-
Prepare a vehicle control solution containing the same final concentration of the vehicle as the highest concentration of this compound used.
3. Calcium Influx Assay (Example):
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with different concentrations of this compound or the vehicle control for a specified period.
-
Stimulate the cells with NMDA and glycine (B1666218) to activate the NMDA receptors.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
4. Data Analysis:
-
Plot the NMDA-induced calcium response as a function of this compound concentration.
-
Calculate the IC50 value to determine the potency of this compound in inhibiting the NMDA receptor response.
-
Compare the response in the this compound-treated groups to the vehicle control group to ensure the observed inhibition is not a vehicle effect.
Mandatory Visualizations
Caption: Experimental workflow for an in vitro this compound antagonism assay.
Caption: this compound blocks the NMDA receptor, preventing ion channel opening.
Caption: The importance of controlling for vehicle effects.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aobious.com [aobious.com]
ensuring complete washout of UBP141 in electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UBP141 in electrophysiology experiments. Our goal is to help you ensure complete washout of this compound and obtain reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for NMDA receptors containing the GluN2C and GluN2D subunits. It acts as a competitive antagonist at the glutamate (B1630785) binding site on these specific subunits. This selectivity allows for the targeted investigation of neural circuits and pathways where GluN2C and GluN2D subunits are expressed.
Q2: I am experiencing persistent effects of this compound even after a prolonged washout period. What could be the cause?
Persistent effects of this compound after washout could be due to several factors:
-
Incomplete washout from the perfusion system: this compound, like other lipophilic compounds, may adsorb to the tubing of your perfusion system. Standard washout procedures with aqueous solutions may not be sufficient to remove the adsorbed compound completely.
-
Lipophilicity and membrane partitioning: If this compound is lipophilic, it may partition into the lipid membranes of the recorded cells or the surrounding tissue, leading to a slow release back into the extracellular space, even after the perfusion solution has been exchanged.
-
Off-target effects: Although designed to be selective, at higher concentrations this compound might exhibit off-target binding to other receptors or ion channels, which could have different washout kinetics.[1]
Q3: Are there any known issues with this compound solubility?
One study reported using NaOH as a vehicle for this compound, which suggests that it may have limited solubility in standard aqueous recording solutions.[1] Poor solubility can lead to the precipitation of the compound in your stock solutions or perfusion lines, which can be a source of persistent drug effects as the precipitate slowly redissolves.
Q4: How can I improve the washout of this compound from my electrophysiology setup?
To improve the washout of this compound, consider the following strategies:
-
Optimize your perfusion system: Use inert tubing materials with low adsorption properties, such as FEP or PEEK, and minimize the length and dead volume of the tubing.
-
Employ a cleaning solution: After your experiment, flush the perfusion system with a cleaning solution designed to remove sticky compounds. A common and effective cleaning agent is 70% ethanol (B145695), followed by a thorough rinse with deionized water. For more stubborn residues, a specialized cleaning solution like Mucosol™ can be used according to the manufacturer's instructions.
-
Incorporate a "washout-enhancing" agent: For particularly persistent compounds, you can include a carrier molecule in your washout solution to facilitate the removal of the drug. Cyclodextrins, such as beta-cyclodextrin, are known to encapsulate lipophilic molecules and can aid in their removal from both the perfusion system and the biological preparation.[2][3][4][5]
-
Increase the flow rate and duration of the washout: A simple but effective method is to increase the flow rate of the perfusion system during the washout phase and extend the washout period significantly.
Troubleshooting Guides
Guide 1: Persistent this compound Effects After Apparent Washout
Problem: You observe a persistent reduction in NMDA receptor-mediated currents or other physiological effects consistent with this compound action, even after washing out the drug for an extended period.
| Potential Cause | Troubleshooting Steps | Rationale |
| Adsorption to Perfusion Tubing | 1. Replace standard tubing (e.g., silicone, PVC) with low-adsorption tubing (e.g., FEP, PEEK). 2. After the experiment, flush the entire perfusion system with 70% ethanol for at least 30 minutes, followed by a thorough rinse with deionized water. 3. For routine cleaning between experiments with potentially "sticky" compounds, use a detergent-based cleaning solution like Mucosol™. | Lipophilic compounds can adhere to the inner surface of perfusion tubing, leading to a slow leak of the drug even during washout with a control solution. Ethanol and specialized detergents can effectively strip these adsorbed molecules. |
| Slow Dissociation from the Receptor | 1. Extend the washout period significantly (e.g., >60 minutes). 2. Monitor the recovery of the response over time to determine the washout kinetics. 3. If feasible, apply a brief, high-concentration pulse of an agonist to potentially displace the antagonist. | Compounds with a slow off-rate will require a longer time to dissociate from their target. Characterizing the time course of recovery can help in designing appropriate washout protocols for future experiments. |
| Partitioning into Lipid Membranes | 1. During washout, include a carrier molecule like 1-5 mM β-cyclodextrin in the perfusion solution.[2][3][4] 2. Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound to minimize accumulation. | β-cyclodextrin can encapsulate lipophilic molecules, facilitating their removal from the lipid environment and the perfusion system. |
| Precipitation of this compound | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Visually inspect your stock and working solutions for any signs of precipitation. 3. Consider using a small percentage of a solubilizing agent like DMSO in your stock solution, ensuring the final concentration in the recording chamber is minimal and does not affect your recordings. | Precipitated drug in the perfusion lines can act as a long-term source of the compound, slowly dissolving and causing persistent effects. |
Guide 2: No Effect or Variable Effects of this compound
Problem: Application of this compound does not produce the expected inhibition of NMDA receptor currents, or the effect is highly variable between experiments.
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound daily. 2. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light if the compound is light-sensitive. | The stability of this compound in solution over time is not well-documented. Degradation can lead to a loss of potency. |
| Incorrect Drug Concentration | 1. Verify the calculations for your stock and working solutions. 2. Ensure accurate pipetting when preparing solutions. 3. Calibrate your perfusion system to ensure the correct dilution of your stock solution is being delivered to the recording chamber. | Errors in solution preparation are a common source of variability in pharmacology experiments. |
| Low Expression of GluN2C/2D Subunits | 1. Confirm the expression of GluN2C and/or GluN2D subunits in your specific cell type or brain region of interest using techniques such as Western blotting, immunohistochemistry, or single-cell RNA sequencing. 2. Consider using a positive control, a brain region or cell line known to express these subunits. | This compound is selective for NMDA receptors containing GluN2C or GluN2D subunits. If these subunits are not present, or are expressed at very low levels, the drug will have little to no effect.[1] |
| Solubility Issues | 1. If you observe precipitation, try preparing the stock solution in a small amount of DMSO before diluting it in your aqueous recording solution. Ensure the final DMSO concentration is well below 0.1%. 2. As a last resort, and with careful pH monitoring, you could consider using a vehicle with a slightly altered pH, as suggested by the use of NaOH in one study.[1] However, be aware that pH changes can affect neuronal activity. | Poor solubility can prevent the drug from reaching its target at the intended concentration. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound
-
Baseline Recording: Establish a stable baseline recording of NMDA receptor-mediated currents in your standard extracellular solution.
-
This compound Application: Perfuse the recording chamber with the this compound-containing solution for a sufficient duration to achieve a stable inhibitory effect.
-
Initiate Washout: Switch the perfusion back to the standard extracellular solution.
-
Monitor Recovery: Continuously monitor the recovery of the NMDA receptor-mediated currents.
-
Duration: Continue the washout for a minimum of 30-60 minutes, or until the response has returned to at least 90% of the pre-drug baseline.
Protocol 2: Enhanced Washout Procedure for Persistent this compound
-
Follow Steps 1-3 of the Standard Washout Protocol.
-
Ethanol Wash: After the initial washout with the standard extracellular solution, perfuse the system with 70% ethanol for 30 minutes. Note: This step is for cleaning the perfusion lines after the experiment and should not be performed on a viable cell preparation.
-
Water Rinse: Thoroughly rinse the perfusion system with deionized water for at least 30 minutes to remove all traces of ethanol.
-
Cyclodextrin Wash (for subsequent experiments): If you continue to experience persistent effects in subsequent experiments, prepare a washout solution containing 1-5 mM β-cyclodextrin in your standard extracellular solution. Use this solution for the initial washout phase.
Data Presentation
Table 1: Properties of this compound and Related Compounds
| Compound | Target(s) | Reported IC₅₀/Kᵢ | Lipophilicity (Predicted logP) | Known Washout Issues |
| This compound | GluN2C/2D-containing NMDARs | ~0.6 µM (for GluN2D) | High (predicted) | Not explicitly documented, but suspected due to its chemical structure. |
| PPDA | GluN2C/2D-preferring NMDAR antagonist | Sub-micromolar | High (predicted) | Similar potential for incomplete washout as this compound. |
| MK-801 | Non-competitive NMDAR antagonist (channel blocker) | Nanomolar range | Moderate | Can become trapped in the channel, leading to very slow washout. |
| D-AP5 | Competitive NMDAR antagonist | Micromolar range | Low | Generally considered to have good washout characteristics. |
Note: Predicted logP values are based on chemical structure and may vary depending on the prediction algorithm used. Experimental validation is recommended.
Visualizations
Caption: Signaling pathway of NMDA receptor activation and inhibition by this compound.
References
- 1. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins as Drug Release Modulators and Toxic Compound Removal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Loading into and Controlled Release of Lipophilic Compound from Liposomes by Using Cyclodextrin as Novel Trapping Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins Exert a Ligand-like Current Inhibitory Effect on the KV1.3 Ion Channel Independent of Membrane Cholesterol Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removing Control of Cyclodextrin-Drug Complexes Using High Affinity Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Artifacts in Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during electrophysiology experiments, including those involving investigational compounds like UBP141.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering practical solutions to improve data quality.
60/50 Hz Noise (Mains Hum)
Question: My recording is contaminated with a strong, regular oscillation at 60 Hz (or 50 Hz). What is causing this and how can I eliminate it?
Answer: This is commonly known as "mains hum" or "line noise" and originates from the alternating current (AC) of your laboratory's electrical wiring and nearby equipment.[1][2] It is one of the most common artifacts in electrophysiology.[3][4][5]
Troubleshooting Steps:
-
Grounding: The most frequent cause of 60/50 Hz noise is improper grounding or a ground loop.[1][5] A ground loop occurs when there are multiple paths to the ground, creating a small potential difference that is picked up by the recording equipment.[1]
-
Shielding: Electromagnetic interference (EMI) from sources like overhead fluorescent lights, computer monitors, and power supplies can introduce noise.[1][7]
-
Identify Noise Sources: Systematically turn off and unplug nearby electrical devices one by one to identify the source of the noise.[7][8] Common culprits include centrifuges, refrigerators, and personal electronics like mobile phones.[7]
-
Cable Management: Keep all cables as short as possible and braid them where feasible to minimize their function as antennas for EMI.
Quantitative Data Summary: Common Noise Sources and Frequencies
| Artifact Source | Predominant Frequency | Common Causes |
| Electrical Power Lines | 50 Hz or 60 Hz[1][3] | Improper grounding, ground loops, lack of shielding.[1][5] |
| Fluorescent Lighting Ballasts | 100 Hz or 120 Hz (twice the line frequency) | Electromagnetic interference. |
| Computer Monitors/Power Supplies | High frequency noise[3] | Proximity to the recording setup.[7] |
Baseline Drift
Question: The baseline of my recording is slowly and continuously drifting up or down. What could be the cause?
Answer: Baseline drift can be caused by several factors, including issues with the recording electrode, reference electrode, or the biological preparation itself.[9][10]
Troubleshooting Steps:
-
Electrode Stability:
-
Pipette Drift: Physical movement of the recording pipette can cause drift. Ensure your micromanipulator is securely fastened and protected from vibrations and air currents. Temperature fluctuations in the room can also cause materials to expand or contract, leading to drift.
-
Reference Electrode: A poorly chlorinated or unstable reference electrode is a common source of drift.[9][11] Re-chloriding or replacing the reference electrode can resolve this.
-
Internal Solution: Diffusion potential at the pipette tip, especially when using internal solutions with different ionic compositions (e.g., Cs-gluconate vs. K-gluconate), can cause an initial drift that should stabilize over time.[12]
-
-
Perfusion System: Changes in the bath level or temperature from the perfusion system can cause drift. Ensure a constant flow rate and stable temperature. Leaks in the perfusion chamber can also create electrical shorts.[9]
-
Cell Health: A decline in the health of the cell, leading to an increase in leak current, can manifest as a baseline drift.[9] This is particularly relevant in whole-cell patch-clamp recordings.
-
Sweating/Skin Potentials: In some preparations, changes in the conductivity of the tissue due to factors like mild sweating can produce slow voltage drifts.[8][13][14]
Electrode "Pops"
Question: I am observing sudden, sharp, transient artifacts in my recording. What are these "electrode pops"?
Answer: Electrode "pops" are abrupt changes in voltage that are typically caused by mechanical instability of the electrode or electrochemical instabilities at the electrode-electrolyte interface.[13][14][15]
Troubleshooting Steps:
-
Secure Electrodes: Ensure the recording and reference electrodes are securely positioned and making good contact.[8] Loose contact is a primary cause of electrode pops.[13][14]
-
Check for Bubbles: Air bubbles in the pipette tip or around the reference electrode can cause sudden changes in impedance, leading to pops.
-
Cleanliness: Debris or contamination on the electrode surface can lead to instability. Ensure your electrodes and holders are clean.[9]
-
Cable Movement: Sudden movements of the electrode cables can also introduce transient artifacts.[13][16] Secure the cables to the recording table.
Photoelectric Artifacts
Question: When I use a light source for optogenetic stimulation or imaging, I see a large, transient artifact in my recording that coincides with the light pulse. How can I minimize this?
Answer: This is a photoelectric artifact, which occurs when light strikes the recording electrode, generating a voltage.[17][18][19] This is a significant issue when combining electrophysiology with optical techniques.[17][20]
Troubleshooting Steps:
-
Shielding: Shield the recording electrode from direct illumination.[21] This can be done by carefully positioning the light source or using opaque materials to block the light path to the electrode.
-
Blanking: Implement a "blanking" circuit that temporarily disconnects or grounds the amplifier during the light pulse.[17][21]
-
Electrode Material: Some electrode materials are less prone to photoelectric artifacts than others. For example, carbon fiber electrodes may perform better than tungsten electrodes in this regard.[21] Transparent electrodes made of materials like PEDOT:PSS can also significantly reduce these artifacts.[19]
-
Software Subtraction: If the artifact is consistent, it can sometimes be removed post-acquisition using software to subtract a template of the artifact waveform.[17]
Experimental Protocols
Protocol for Proper Grounding of an Electrophysiology Rig
-
Establish a Single Ground Point: Designate a single point as the central ground for the entire setup. This is often a copper bar or a high-quality power strip connected to a verified earth ground.[3][5]
-
Connect All Equipment: Using heavy-gauge braided wire, connect the chassis of each piece of electrical equipment to the central ground point.[3][5] This includes the amplifier, microscope, light source, manipulators, and computer.[5][7]
-
Ground the Faraday Cage: Connect the Faraday cage to the central ground point.[3]
-
Connect the Signal Ground: Connect the signal ground of your amplifier to the central ground point. Crucially, do not create a second path to ground from the signal ground. [3]
-
Check for Ground Loops: Systematically check for any potential ground loops where a piece of equipment might be grounded through more than one path.
Visualizations
Caption: A logical workflow for identifying and troubleshooting common electrophysiology artifacts.
Caption: Diagram illustrating a single-point grounding scheme to minimize noise.
Caption: Simplified signaling pathway of an NMDA receptor, the target of this compound.
References
- 1. blog.a-msystems.com [blog.a-msystems.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Molecular Devices Support Portal [support.moleculardevices.com]
- 4. HumSilencer: Eliminate Line Frequency Noise for Electrophysiological Applications [moleculardevices.com]
- 5. Molecular Devices Support Portal [support.moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Devices Support Portal [support.moleculardevices.com]
- 10. Baseline drift [sprpages.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 14. Neuroscience Grrl [neurosciencegrrl.net]
- 15. EEG Artifacts: Overview, Physiologic Artifacts, Non-physiologic Artifacts [emedicine.medscape.com]
- 16. EEG Artifacts: Types, Detection, and Removal Techniques Bitbrain [bitbrain.com]
- 17. Photoelectric artefact from optogenetics and imaging on microelectrodes and bioelectronics: New Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UBP141 Dosage Across Mouse Strains
Welcome to the technical support center for UBP141. This guide provides researchers, scientists, and drug development professionals with essential information for adjusting this compound dosage for different mouse strains. As a selective antagonist of NMDA receptors containing GluN2C and GluN2D subunits, the in vivo efficacy and safety of this compound can be significantly influenced by the genetic background of the mouse model.[1][2] This resource offers troubleshooting advice and detailed protocols to help you establish an optimal dosing regimen for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust the dosage of this compound when switching between different mouse strains?
A1: Adjusting the dosage of this compound for different mouse strains is crucial due to inherent genetic variations that can alter the drug's pharmacokinetic and pharmacodynamic properties. Key factors that differ between strains like C57BL/6, BALB/c, and others include:
-
Metabolic Differences: Variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s, can lead to faster or slower clearance of this compound, affecting its bioavailability and half-life.[3]
-
Immune System Variation: Strains such as C57BL/6 and BALB/c are known to have different immune responses (Th1-biased vs. Th2-biased), which could be relevant depending on the research context.[3]
-
Differences in Target Pathway Activity: The baseline activity and expression of NMDA receptor subunits may vary between strains, potentially requiring different concentrations of this compound to achieve the desired level of target engagement.
Q2: I can't find a recommended starting dose for this compound in my specific mouse strain. What should I do?
A2: When there is no published data for this compound in your mouse strain of interest, a conservative and systematic approach is recommended. You should conduct a pilot dose-finding study to determine the Maximum Tolerated Dose (MTD).[4] A suggested starting point is to use a dose significantly lower than what has been reported for other compounds acting on similar targets and then escalate the dose in subsequent cohorts.
Q3: What is the mechanism of action for this compound?
A3: this compound is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2C or GluN2D subunits.[1][2] It acts via a noncompetitive mechanism, meaning it does not compete with the binding of glutamate (B1630785) or glycine.[2] This selectivity for GluN2C/D-containing receptors makes it a valuable tool for dissecting the specific roles of these subunits in various physiological and pathological processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy at a Previously Reported Dose | The new mouse strain may have a faster metabolism and clearance of this compound. | Conduct a dose-escalation study to determine if higher doses are effective and well-tolerated. Consider a pharmacokinetic study to assess drug exposure in the new strain. |
| Unexpected Toxicity or Adverse Events | The new mouse strain may have a slower metabolism, leading to drug accumulation, or increased sensitivity to this compound's effects. | Immediately reduce the dosage or discontinue treatment. Perform a dose-de-escalation study to find a safe and tolerated dose.[3] Review literature for known sensitivities of the specific mouse strain. |
| High Variability in Experimental Results | Inconsistent drug administration, such as improper oral gavage technique. | Ensure all personnel are properly trained in the administration technique being used.[3] Prepare fresh drug solutions daily and ensure complete solubilization. |
| Palatability issues if administered in the feed, leading to inconsistent consumption. | If using dietary administration, monitor food intake closely. Consider adding a sweetener to the chow (ensure the control diet is also supplemented).[5] |
Experimental Protocols
Protocol for a Pilot Dose-Finding (Maximum Tolerated Dose - MTD) Study for this compound in a New Mouse Strain
This protocol outlines a systematic approach to determine the MTD of this compound in a new mouse strain where no prior dosage information is available.
1. Animal and Housing:
-
Use a small cohort of the new mouse strain (e.g., 3-5 mice per group).[4]
-
House mice individually to allow for accurate monitoring of food and water intake, as well as individual health assessment.[5]
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Dose Selection and Preparation:
-
Based on a thorough literature review of similar compounds, select a starting dose that is expected to be well below the toxic range.
-
Prepare a series of escalating doses (e.g., 5, 10, 20, 40, 80 mg/kg).[6]
-
This compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a specific formulation buffer). The final concentration of the vehicle should be kept consistent across all dose groups. A vehicle-only control group is essential.
3. Administration:
-
Choose a route of administration relevant to the intended therapeutic application (e.g., intraperitoneal injection, oral gavage).
-
Administer a single dose of this compound or the vehicle to each mouse.
4. Monitoring and Data Collection:
-
Monitor the mice for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Record body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[4]
-
Observe for any behavioral changes, such as lethargy, hyperactivity, or stereotypical behaviors.
-
At the end of the observation period (e.g., 7-14 days), euthanize the mice and perform a gross necropsy. Collect blood for clinical chemistry and tissues for histopathological analysis if necessary.
5. MTD Determination:
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss, severe clinical signs, or death).[4]
Data Presentation
Table 1: Hypothetical Dose-Escalation and Toxicity Profile of this compound in Two Mouse Strains
| Mouse Strain | Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Observed Toxicities |
| C57BL/6J | Vehicle | 5 | 0/5 | +2.5 | None |
| 10 | 5 | 0/5 | +1.8 | None | |
| 20 | 5 | 0/5 | -3.2 | Mild transient hypoactivity | |
| 40 | 5 | 1/5 | -15.7 | Significant lethargy, ruffled fur | |
| 80 | 5 | 4/5 | -25.1 | Severe lethargy, ataxia | |
| BALB/c | Vehicle | 5 | 0/5 | +2.8 | None |
| 10 | 5 | 0/5 | +2.1 | None | |
| 20 | 5 | 1/5 | -12.5 | Lethargy | |
| 40 | 5 | 3/5 | -22.3 | Severe lethargy, ruffled fur, ataxia |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (20 mg/kg, IP) in Different Mouse Strains
| Parameter | C57BL/6J | BALB/c |
| Tmax (h) | 0.5 | 1.0 |
| Cmax (ng/mL) | 1250 | 1890 |
| AUC (ng*h/mL) | 4500 | 7200 |
| t1/2 (h) | 2.5 | 4.1 |
| Clearance (mL/h/kg) | 4.4 | 2.8 |
Visualizations
Caption: Mechanism of this compound action on NMDA receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to UBP141 and PPDA for GluN2D Antagonism
In the landscape of neuroscience research, particularly in the study of N-methyl-D-aspartate (NMDA) receptor function and pathology, subtype-selective antagonists are invaluable tools. This guide provides a detailed comparison of two such compounds, UBP141 and PPDA, with a focus on their antagonism of the GluN2D subunit. This information is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs.
Introduction to this compound and PPDA
Both this compound and PPDA are competitive antagonists that target the glutamate (B1630785) binding site on the GluN2 subunits of NMDA receptors.[1][2] PPDA, or (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid, was an early compound identified to have modest selectivity for GluN2C/D-containing NMDA receptors over those containing GluN2A or GluN2B subunits.[1][3] this compound, chemically known as (2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid, is a derivative of PPDA developed to exhibit greater selectivity for GluN2C and GluN2D subunits.[1][2]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Kd and Ki values) of this compound and PPDA for various NMDA receptor subtypes. Lower values indicate higher affinity.
| Compound | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D |
| This compound | 14.2 μM (Kd)[4] | 19.3 μM (Kd)[4] | 2.8 μM (Kd)[4] | 4.2 μM (Kd)[4] |
| ~5-10 fold lower affinity vs GluN2C/D (Schild analysis)[5] | ~5-10 fold lower affinity vs GluN2C/D (Schild analysis)[5] | |||
| PPDA | 5-6 fold lower potency vs GluN2D[6] | 2-6 fold lower selectivity vs GluN2C/2D[1] | 3-10 fold higher selectivity vs GluN2A/B[3] | 5-6 fold higher potency vs GluN2A[6] |
Data presented as Kd or as relative selectivity. Note that direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
From the data, this compound demonstrates a clearer preference for GluN2C and GluN2D subunits compared to GluN2A and GluN2B.[4][5] PPDA also shows selectivity for GluN2C/D, though to a lesser extent than this compound.[1][3][6] It is important to note that neither compound discriminates significantly between GluN2C and GluN2D.[7]
Experimental Protocols
The binding affinities and antagonist activities of this compound and PPDA are typically determined using one of the following experimental methodologies:
Radioligand Binding Assays
This method is used to determine the binding affinity (Kd) of a compound for a specific receptor.
-
Preparation of Receptor Source: Cell lines (e.g., HEK293) are transfected with cDNAs encoding the specific NMDA receptor subunits of interest (e.g., GluN1 and GluN2D).[8] The cell membranes expressing these receptors are then harvested and prepared.
-
Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled ligand that is known to bind to the glutamate site of the NMDA receptor. Varying concentrations of the unlabeled antagonist (this compound or PPDA) are added to compete with the radioligand for binding.
-
Separation and Detection: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is employed to functionally assess the antagonist activity (IC50) of a compound on ion channel function.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).[9] The oocytes are then incubated to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two electrodes, one for voltage clamping and one for current recording.
-
Agonist and Antagonist Application: The oocyte is perfused with a solution containing the NMDA receptor agonists glutamate and glycine (B1666218) to elicit an inward current. The antagonist (this compound or PPDA) is then co-applied at varying concentrations with the agonists.
-
Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured. A dose-response curve is constructed by plotting the percentage of inhibition against the antagonist concentration, allowing for the determination of the IC50 value.
Schild Analysis
To determine if an antagonist is competitive and to obtain a more accurate measure of its affinity (Kb), a Schild analysis can be performed using electrophysiological data.[2]
-
Experimental Setup: Similar to the TEVC method described above.
-
Data Collection: Full dose-response curves for the agonist (e.g., glutamate) are generated in the absence and presence of several fixed concentrations of the antagonist (this compound or PPDA).
-
Data Analysis: The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. For a competitive antagonist, this plot should be linear with a slope of 1, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).
Visualizations
Signaling Pathway Diagram
Caption: Antagonistic action of this compound/PPDA on GluN2D-containing NMDA receptors.
Experimental Workflow Diagram
References
- 1. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple roles of GluN2D-containing NMDA receptors in short-term potentiation and long-term potentiation in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Effects of the NMDA Receptor Antagonist UBP141 with Genetic Knockout Models: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of UBP141, a selective antagonist of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, with the phenotypes observed in genetic knockout models of these receptor subunits. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to facilitate the validation and interpretation of studies utilizing this compound.
Introduction to this compound and its Targets
This compound is a competitive antagonist that preferentially targets the GluN2C and GluN2D subunits of the NMDA receptor.[1] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission, plasticity, learning, and memory.[2][3] Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders.[3][4] this compound provides a valuable pharmacological tool to investigate the specific roles of GluN2C- and GluN2D-containing NMDA receptors. Genetic knockout models, specifically mice lacking the Grin2c (encoding GluN2C) or Grin2d (encoding GluN2D) genes, offer a complementary approach to validate the on-target effects of this compound and to dissect the physiological functions of these specific NMDA receptor subtypes.
Data Presentation: this compound vs. Genetic Knockout Models
Table 1: Binding Affinity and Selectivity of this compound
| NMDA Receptor Subtype | Binding Affinity (Kd in µM) |
| GluN2C | 2.8 |
| GluN2D | 4.2 |
| GluN2A | 14.2 |
| GluN2B | 19.3 |
Data sourced from MedchemExpress, citing Morley et al., 2005.[1]
Table 2: Comparison of Phenotypes: this compound Administration in Wild-Type Mice vs. GluN2C/GluN2D Knockout Mice
| Feature | This compound Administration in Wild-Type Mice | GluN2C Knockout (KO) Mice | GluN2D Knockout (KO) Mice |
| Motor Function | Induces potent motor impairment.[1] | No significant change in basal motor function reported.[5] | Exhibit hypolocomotion (reduced locomotor activity).[6][7] |
| Anxiety-like Behavior | Anxiolytic effects observed in some behavioral tests.[6][8] | Deficits in fear acquisition and working memory.[9] | Exhibit anxiety-like behaviors in open field and elevated plus maze tests.[6][7] |
| Response to NMDA Antagonists (e.g., PCP, Ketamine) | Not applicable (this compound is the antagonist being studied). | Exaggerated response to NMDA receptor channel blockers in terms of induced gamma oscillations.[10] | Blunted hyperlocomotor response to NMDA receptor antagonists like PCP and ketamine.[6][8][11] |
| Neuronal Excitability & Oscillations | N/A | Elevated basal oscillatory power, especially in the low gamma frequencies.[10] | Reduced effectiveness of NMDA receptor antagonists in inducing neuronal oscillations.[10] |
| Neuroprotection | N/A | Greater neuronal death in the hippocampus following global cerebral ischemia, suggesting a neuroprotective role for GluN2C.[12] | N/A |
Mandatory Visualizations
Caption: NMDA Receptor Signaling and Points of Intervention.
Caption: Workflow for Validating this compound Effects.
Experimental Protocols
Animals
-
Wild-Type and Knockout Mice: Studies typically use adult male and female C57BL/6J mice as the wild-type background. GluN2C and GluN2D knockout mice on a C57BL/6J background are essential for these comparative studies.[5][13] All animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Behavioral testing is often conducted during the light phase.
Drug Administration
-
This compound Preparation and Administration: this compound is typically dissolved in a vehicle solution, such as saline or a solution containing a small amount of NaOH to aid solubility, which is then pH-adjusted.[14] The route of administration is commonly intraperitoneal (i.p.) injection. Doses should be determined based on previous studies and dose-response curves. A vehicle-only control group is crucial.
Behavioral Assays
-
Open Field Test (for Locomotor Activity and Anxiety):
-
Mice are individually placed in the center of a square arena (e.g., 40x40x40 cm).
-
Activity is recorded for a set duration (e.g., 30-60 minutes) using an automated video-tracking system.
-
Parameters measured include total distance traveled (locomotion), time spent in the center versus the periphery of the arena (anxiety-like behavior), and rearing frequency.[6]
-
The arena is cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Elevated Plus Maze (EPM) (for Anxiety-like Behavior):
-
The maze consists of two open arms and two closed arms elevated above the floor.
-
Mice are placed in the center of the maze facing an open arm and allowed to explore for a set time (e.g., 5 minutes).
-
The number of entries into and the time spent in the open and closed arms are recorded.
-
An increase in the proportion of time spent in the open arms is interpreted as an anxiolytic effect.[6]
-
Electrophysiology
-
In Vitro Slice Electrophysiology:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[15]
-
Coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
For recordings, a slice is transferred to a recording chamber and perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are made from identified neurons to measure synaptic currents (e.g., NMDA receptor-mediated excitatory postsynaptic currents - EPSCs) or intrinsic firing properties.[5][15]
-
This compound or other pharmacological agents are bath-applied to determine their effects on the recorded parameters.
-
Conclusion
The combined use of the selective pharmacological antagonist this compound and genetic knockout models of the GluN2C and GluN2D subunits provides a powerful strategy for elucidating the specific roles of these NMDA receptor subtypes in the central nervous system. As demonstrated, the effects of this compound in wild-type animals often, but not always, phenocopy the traits observed in the corresponding knockout mice. For instance, the blunted locomotor response to other NMDA antagonists in GluN2D knockout mice aligns with the motor impairment induced by this compound, suggesting a key role for GluN2D in motor control.[1][6] Discrepancies, such as the opposing anxiety-like phenotypes, highlight the complex compensatory mechanisms that can occur in genetic knockout models and underscore the importance of using both pharmacological and genetic approaches for target validation. This guide serves as a foundational resource for designing and interpreting experiments aimed at understanding the nuanced functions of GluN2C- and GluN2D-containing NMDA receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Facilitation of GluN2C-containing NMDA receptors in the external globus pallidus increases firing of fast spiking neurons and improves motor function in a hemiparkinsonian mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist-induced behavioral disruptions in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMDA receptors containing GluN2C and GluN2D subunits have opposing roles in modulating neuronal oscillations; potential mechanism for bidirectional feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Roles for the GluN2D NMDA Receptor Subunit in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection Mediated through GluN2C-Containing N-methyl-D-aspartate (NMDA) Receptors Following Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GluN2D NMDA Receptors Gate Fear Extinction Learning and Interneuron Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Utilizing the Non-Selective NMDA Antagonist AP5 as a Control for the GluN2C/2D-Preferring Antagonist UBP141
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-selective NMDA receptor antagonist AP5 and the GluN2C/2D-preferring antagonist UBP141. Understanding the distinct pharmacological profiles of these compounds is crucial for designing rigorous experiments and accurately interpreting results in neuroscience research. This document outlines their established characteristics, presents available experimental data, and provides detailed protocols for their comparative evaluation in electrophysiological, cell viability, and behavioral assays.
Introduction to NMDA Receptor Antagonists: AP5 and this compound
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in various neurological and psychiatric disorders. NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The subunit composition dictates the receptor's pharmacological and biophysical properties.
AP5 (D-2-amino-5-phosphonopentanoic acid) is a widely used competitive antagonist at the glutamate binding site of the NMDA receptor.[2] It is considered non-selective, meaning it blocks all NMDA receptor subtypes.[2] Its robust and well-characterized antagonism makes it an ideal control compound to establish the general involvement of NMDA receptors in a physiological or pathological process.
This compound is a more recently developed competitive NMDA receptor antagonist that shows a preference for GluN2C- and GluN2D-containing receptors over those containing GluN2A or GluN2B subunits. This selectivity allows for the investigation of the specific roles of GluN2C/2D-mediated neurotransmission.
The use of AP5 as a control alongside a subtype-selective antagonist like this compound enables researchers to dissect the contribution of specific NMDA receptor subtypes to neuronal function and dysfunction.
Comparative Data
The following tables summarize the available quantitative data for AP5 and this compound. Direct comparative studies are limited; therefore, data from separate studies are presented.
| Compound | Target | Mechanism of Action | Potency (IC50 / Ki) | Reference |
| AP5 (D-isomer) | All NMDA Receptor Subtypes | Competitive antagonist at the glutamate binding site | IC50 for antagonism of NMDA-induced depolarization in cortical wedges: 3.7 ± 0.32 µM | [3] |
| This compound | Preferentially GluN2C/2D-containing NMDA Receptors | Competitive antagonist at the glutamate binding site | Ki values for inhibition of [3H]glutamate binding: GluN1/GluN2A: 14.2 µM, GluN1/GluN2B: 19.3 µM, GluN1/GluN2C: 2.8 µM, GluN1/GluN2D: 4.2 µM | [4] |
Note: Potency values can vary depending on the experimental preparation and conditions.
Experimental Protocols
Detailed methodologies for comparing the effects of AP5 and this compound are provided below. These protocols are adapted from established methods for studying NMDA receptor antagonists.
Electrophysiology: Whole-Cell Voltage-Clamp Recordings
This protocol is designed to compare the inhibitory effects of AP5 and this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
1. Slice Preparation:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the brain region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated ACSF.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at room temperature.
-
Visualize neurons using a microscope with infrared differential interference contrast optics.
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels), pH adjusted to 7.2-7.3 with CsOH.
3. Data Acquisition:
-
Hold neurons at a membrane potential of +40 mV to relieve the voltage-dependent Mg2+ block of NMDA receptors.
-
Evoke synaptic responses by placing a stimulating electrode in the vicinity of the recorded neuron.
-
In the presence of an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline), the remaining evoked current will be primarily mediated by NMDA receptors.[5]
-
Establish a stable baseline of NMDA-EPSCs for at least 10 minutes.
4. Drug Application:
-
Prepare stock solutions of D-AP5 (e.g., 50 mM in water) and this compound (e.g., 10 mM in DMSO, then diluted).
-
Bath-apply increasing concentrations of AP5 (e.g., 1, 10, 50, 100 µM) and this compound (e.g., 1, 10, 50, 100 µM) to determine the concentration-response relationship for the inhibition of NMDA-EPSCs.
-
Allow each concentration to equilibrate for at least 10 minutes before recording the effect.
-
Perform a washout with ACSF to observe the reversibility of the antagonism.
5. Data Analysis:
-
Measure the peak amplitude of the NMDA-EPSCs.
-
Normalize the amplitude of the EPSC in the presence of the antagonist to the baseline amplitude.
-
Plot the normalized response against the antagonist concentration and fit the data with a Hill equation to determine the IC50 for each compound.
Cell Viability: MTT Assay
This protocol assesses the neuroprotective effects of AP5 and this compound against NMDA-induced excitotoxicity.
1. Cell Culture:
-
Plate primary cortical or hippocampal neurons in 96-well plates at a suitable density.
-
Culture the neurons for 7-10 days in vitro to allow for maturation and synapse formation.
2. NMDA-Induced Excitotoxicity:
-
On the day of the experiment, replace the culture medium with a defined medium.
-
Pre-incubate the neurons with various concentrations of AP5 (e.g., 10, 50, 100 µM) or this compound (e.g., 10, 50, 100 µM) for 30-60 minutes. Include a vehicle control group.
-
Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 100-300 µM) for 15-30 minutes. A control group without NMDA should also be included.
-
After NMDA exposure, wash the cells and return them to the original culture medium containing the respective antagonists or vehicle.
3. Viability Assessment (MTT Assay):
-
24 hours after the NMDA insult, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plates at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express cell viability as a percentage of the control group (no NMDA, no antagonist).
-
Compare the viability of cells treated with NMDA alone to those pre-treated with AP5 or this compound to determine their neuroprotective effects.
Behavioral Studies: Morris Water Maze
This protocol evaluates the impact of AP5 and this compound on spatial learning and memory.
1. Animals and Apparatus:
-
Use adult male rodents (e.g., C57BL/6 mice or Wistar rats).
-
The Morris water maze consists of a large circular pool filled with opaque water and a hidden escape platform.
2. Surgical Procedure (for intra-cerebroventricular administration):
-
Anesthetize the animals and stereotaxically implant a guide cannula into the lateral ventricle.
-
Allow the animals to recover for at least one week before behavioral testing.
3. Drug Administration:
-
Dissolve AP5 and this compound in artificial cerebrospinal fluid.
-
Infuse a specific dose of AP5, this compound, or vehicle directly into the lateral ventricle 30 minutes before each training session.
4. Training Protocol (Acquisition Phase):
-
Conduct training for 5 consecutive days, with 4 trials per day.
-
In each trial, place the animal into the pool from one of four randomly chosen start locations.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
5. Probe Trial (Memory Retention):
-
24 hours after the last training session, conduct a probe trial where the escape platform is removed from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
6. Data Analysis:
-
For the acquisition phase, analyze the escape latency and path length across training days using a repeated-measures ANOVA to assess learning.
-
For the probe trial, use a one-way ANOVA to compare the time spent in the target quadrant and the number of platform crossings between the different treatment groups.
Visualizations
NMDA Receptor Signaling Pathways
Caption: Simplified signaling pathways downstream of NMDA receptor activation.
Experimental Workflow for Comparing AP5 and this compound
Caption: A logical workflow for the comparative evaluation of AP5 and this compound.
Conclusion
The strategic use of the non-selective NMDA receptor antagonist AP5 as a control for the more selective compound this compound is a powerful approach to elucidate the specific functions of GluN2C/2D-containing NMDA receptors. While direct comparative data remains sparse, the provided protocols offer a robust framework for conducting such investigations. By systematically comparing the effects of these two antagonists across electrophysiological, cellular, and behavioral paradigms, researchers can gain valuable insights into the nuanced roles of NMDA receptor subtypes in health and disease, paving the way for the development of more targeted therapeutics.
References
- 1. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AP5 - Wikipedia [en.wikipedia.org]
- 3. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
A Comparative Guide to NMDA Receptor Antagonists: UBP141 vs. Ifenprodil
For researchers in neuroscience and drug development, the N-methyl-D-aspartate (NMDA) receptor represents a critical therapeutic target. Its role in synaptic plasticity, learning, and memory, as well as its implication in numerous neurological disorders, has driven the development of various antagonists. This guide provides an objective comparison of two important NMDA receptor antagonists: UBP141 and the classical GluN2B-selective antagonist, ifenprodil (B1662929). We will delve into their distinct mechanisms of action, receptor subtype selectivities, and the experimental protocols used to characterize them.
Mechanism of Action and Binding Sites: A Tale of Two Inhibitors
The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific combination of GluN2 subunits dictates the receptor's functional and pharmacological properties. This compound and ifenprodil achieve their inhibitory effects through fundamentally different mechanisms and at distinct binding sites.
Ifenprodil: A Non-Competitive, Allosteric Modulator
Ifenprodil is a well-established non-competitive antagonist highly selective for NMDA receptors containing the GluN2B subunit.[1][2] It does not compete with the glutamate (B1630785) or glycine (B1666218) agonists. Instead, it binds to a unique allosteric site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[3][4][5] This binding stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening even when agonists are bound.[3][6] This mechanism is often referred to as allosteric inhibition.
This compound: A Competitive, Subtype-Preferring Antagonist
In contrast, this compound acts as a competitive antagonist. It preferentially targets NMDA receptors containing the GluN2C and GluN2D subunits.[7][8] this compound functions by directly competing with the endogenous agonist, glutamate, at its binding site on the GluN2C and GluN2D subunits.[9] By occupying the glutamate binding pocket, this compound prevents the agonist-induced conformational changes necessary for channel activation.
References
- 1. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling Competitive Antagonism: A Guide to Schild Analysis of UBP141
For researchers and scientists in the field of drug development, understanding the nature of receptor antagonism is paramount. This guide provides a comprehensive comparison of UBP141, a known NMDA receptor antagonist, with other relevant compounds, utilizing Schild analysis as the primary method of investigation. The data presented herein, supported by detailed experimental protocols and visual diagrams, offers an objective look at this compound's competitive antagonism.
Quantitative Comparison of Antagonist Affinity
The following table summarizes the key parameters derived from Schild analysis for this compound and a comparator, UBP145, at different NMDA receptor subtypes. The data, extracted from a key study, highlights the affinity and nature of antagonism for these compounds.[1]
| Compound | NMDA Receptor Subtype | Schild Slope | K_B_ (μM) |
| This compound | NR1/NR2A | > 1 | Not explicitly stated in the provided text |
| NR1/NR2B | > 1 | Not explicitly stated in the provided text | |
| NR1/NR2C | Not statistically different from 1 (p=0.12) | Not explicitly stated in the provided text | |
| NR1/NR2D | > 1 | Not explicitly stated in the provided text | |
| UBP145 | NR1/NR2A | < 1 | Not explicitly stated in the provided text |
| NR1/NR2B | < 1 | Not explicitly stated in the provided text | |
| NR1/NR2C | < 1 | Not explicitly stated in the provided text | |
| NR1/NR2D | < 1 | Not explicitly stated in the provided text |
Note: A Schild slope of approximately 1 is indicative of competitive antagonism. Slopes deviating from 1 may suggest other forms of antagonism or experimental variables. The K_B_ value represents the dissociation constant of the antagonist, with lower values indicating higher affinity. While the exact K_B_ values from the Schild analysis are not detailed in the provided search result, it is mentioned that these values are "fairly close" to the K_i_ values determined by IC50/Cheng-Prusoff estimation.[1] this compound is a preferential antagonist for GluN2C/2D-containing NMDA receptors.[1][2][3]
The Principle of Competitive Antagonism and Schild Analysis
Competitive antagonism occurs when an antagonist reversibly binds to the same site on a receptor as an agonist, thereby preventing the agonist from binding and eliciting a response.[4] Schild analysis is a pharmacological method used to quantify the activity of a competitive antagonist.[5][6] It involves generating agonist dose-response curves in the absence and presence of various concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the dose-response curve without affecting the maximum response.[4][6] The magnitude of this shift is then used to construct a Schild plot, which can determine the antagonist's affinity (pA2 or K_B_ value) and whether the antagonism is competitive.[5][7]
Experimental Protocol: Schild Analysis of this compound
The following methodology outlines the key steps for performing a Schild analysis to determine the competitive antagonism of this compound at NMDA receptors, based on established research practices.[1][8]
1. Cell Culture and Receptor Expression:
-
Utilize a suitable expression system, such as Xenopus laevis oocytes, to express specific NMDA receptor subtypes (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D).
2. Electrophysiological Recording:
-
Employ the two-electrode voltage-clamp technique to measure the ion channel activity of the expressed NMDA receptors.
-
Clamp the oocytes at a holding potential of -70 mV.
3. Agonist and Antagonist Application:
-
The agonist used is L-glutamate.
-
Prepare a series of concentrations of L-glutamate to construct a dose-response curve.
-
Prepare multiple fixed concentrations of the antagonist, this compound.
4. Data Acquisition:
-
First, establish a baseline dose-response curve for L-glutamate alone.
-
Subsequently, in the presence of a fixed concentration of this compound, generate a new L-glutamate dose-response curve.
-
Repeat this process for several different concentrations of this compound.
5. Data Analysis and Schild Plot Construction:
-
For each concentration of this compound, determine the dose ratio. The dose ratio is the ratio of the EC50 of L-glutamate in the presence of the antagonist to the EC50 of L-glutamate in the absence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the K_B_. The slope of the line should be approximately 1 for competitive antagonism.
Alternative Competitive Antagonists
While this compound shows preference for GluN2C/2D subunits, other competitive antagonists targeting NMDA receptors exist. For instance, PPDA is another phenanthrene-based competitive antagonist with moderate selectivity for GluN2C/2D over GluN2A/2B.[9] Another widely used, albeit with modest selectivity, competitive antagonist is NVP-AAM077 , which has a preference for GluN2A-containing receptors over GluN2B.[8][10] The compound UBP145 , a brominated derivative of this compound, has also been studied and compared using Schild analysis, although it exhibits Schild slopes less than 1, suggesting a more complex interaction.[1] Researchers may also consider compounds like D-(-)-2-Amino-5-phosphonopentanoic acid (d-AP5) , a classical competitive NMDA receptor antagonist.[9] The choice of comparator will depend on the specific research question and the NMDA receptor subtype of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental Controls for In Vivo Studies with UBP141: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental controls for in vivo studies involving UBP141, a selective antagonist of NMDA receptors containing the GluN2C and GluN2D subunits. It offers a comparative analysis with alternative compounds, supported by experimental data, to aid in the design of robust and well-controlled preclinical research.
Introduction to this compound
This compound is a competitive antagonist that preferentially binds to the glutamate (B1630785) site of NMDA receptors incorporating the GluN2C or GluN2D subunits. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor subtypes in the central nervous system. Understanding the appropriate experimental controls is paramount to generating reproducible and interpretable data when using this compound in animal models.
Comparison of this compound and Alternatives
The selection of an appropriate antagonist depends on the specific research question and the desired selectivity profile. This compound offers a degree of selectivity for GluN2C/2D subunits, but other compounds with varying affinities for different NMDA receptor subunits are available.
| Compound | Target Selectivity | Reported In Vivo Model | Key Findings |
| This compound | GluN2C/2D Preferring Antagonist | Neuropathic Pain (mice) | Systemic injection (75 mg/kg) reduced mechanical hypersensitivity. |
| UBP145 | GluN2C/2D Selective Antagonist | Hippocampal slice electrophysiology (mice) | Inhibited long-term potentiation (LTP) in wild-type but not GluN2D knockout mice, suggesting higher selectivity than this compound. |
| NVP-AAM077 | GluN2A Preferring Antagonist | Retinal Spreading Depression (ex vivo) | Markedly suppressed spreading depression at nanomolar concentrations. |
| Ro 25-6981 | GluN2B Preferring Antagonist | Retinal Spreading Depression (ex vivo) | Produced moderate inhibition of spreading depression at sub-micromolar concentrations. |
| MK-801 | Non-competitive NMDA Receptor Channel Blocker | Various neurological and psychiatric models | Potent but non-selective, often used as a positive control for general NMDA receptor blockade. |
Experimental Protocols
Robust in vivo studies with this compound require meticulous attention to experimental design, including the use of appropriate controls.
Negative Controls
-
Sham Control: In studies involving surgical procedures (e.g., cannulation for direct brain administration), a sham group that undergoes the same surgical procedure without receiving the drug infusion is essential to control for the effects of the surgery itself.
Positive Controls
-
Known Efficacy Compound: A positive control agent with a well-characterized effect in the chosen animal model should be included to validate the experimental setup. For example, in a neuropathic pain model, a known analgesic like gabapentin (B195806) could be used as a positive control.
-
Non-selective NMDA Receptor Antagonist: A non-selective antagonist like MK-801 can be used to confirm that the observed effect is indeed mediated by NMDA receptor blockade, although it will not provide information on subunit selectivity.
Assessment of Motor Impairment (Side Effect Profile)
A potential side effect of NMDA receptor antagonists is motor impairment. It is crucial to assess this to build a complete profile of the compound's in vivo effects.
-
Rotarod Test: This is a standard and widely used method to assess motor coordination and balance in rodents. The protocol typically involves placing the animal on a rotating rod that gradually accelerates. The latency to fall is recorded. A significant decrease in the time spent on the rotarod in the this compound-treated group compared to the vehicle control group would indicate motor impairment.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can enhance understanding and experimental design.
Caption: this compound acts as an antagonist at the NMDA receptor, blocking glutamate binding.
Caption: A typical workflow for an in vivo study investigating the effects of this compound.
A Comparative Guide to the Validation of GluN2D-Containing Receptor Blockade by UBP141
For researchers and professionals in drug development, the selective antagonism of NMDA receptor subunits is a critical area of investigation for therapeutic intervention in a host of neurological disorders. This guide provides a comparative analysis of UBP141, a known antagonist with a preference for GluN2D-containing NMDA receptors, alongside other relevant compounds. The presented data, experimental protocols, and visual workflows aim to offer a comprehensive resource for validating the blockade of these specific receptor subtypes.
Performance Comparison of NMDA Receptor Antagonists
The following table summarizes the quantitative data on the potency and selectivity of this compound and alternative antagonists targeting various NMDA receptor subunits. This allows for a direct comparison of their efficacy in blocking specific receptor subtypes.
| Compound | Primary Target | IC50 / Kd (µM) | Selectivity Profile | Citation(s) |
| This compound | GluN2C/2D | Kd: 2.8 (GluN2C), 4.2 (GluN2D) | Preferential for GluN2C/2D over GluN2A (Kd: 14.2) and GluN2B (Kd: 19.3).[1] | [1] |
| UBP1700 | GluN2C/2D | Ki: ~0.007 (GluN2D), ~0.009 (GluN2C) | Over 50-fold selectivity for GluN2C/2D over GluN2A.[2][3] | [2][3] |
| NAB-14 | GluN2C/2D | IC50: 0.58 (GluN1/GluN2D) | Over 800-fold selective for GluN2C/2D over GluN2A and GluN2B.[4][5][6] | [4][5][6] |
| NVP-AAM077 | GluN2A | IC50: 0.031 (GluN1/2A) | Approximately 7-10 fold selectivity for GluN1/2A over GluN1/2B (IC50: 0.215).[7] | [7] |
| Ro 25-6981 | GluN2B | IC50: 0.009 (GluN1C/GluN2B) | Over 5000-fold selectivity for GluN2B over GluN2A (IC50: 52).[8] | [8] |
| CP-101,606 | GluN2B | - | High preference for GluN2B-containing receptors.[9] | [9] |
Experimental Protocols
The validation of NMDA receptor antagonists typically involves a combination of binding assays and functional electrophysiological recordings. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kd) of a compound for a specific receptor subtype.
-
Membrane Preparation : Membranes are prepared from cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2D) or from brain regions known to be enriched in the target receptor.
-
Incubation : The prepared membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]MK-801 for the channel pore).
-
Competition : A range of concentrations of the unlabeled antagonist (e.g., this compound) is added to compete with the radioligand for binding.
-
Separation and Scintillation Counting : The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis : The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a robust method for functionally characterizing the effect of antagonists on ion channel activity.
-
Oocyte Preparation and Injection : Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D). The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Recording Setup : An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.
-
Agonist Application : The NMDA receptor co-agonists, glutamate (B1630785) and glycine, are applied to the oocyte to elicit an inward current.
-
Antagonist Application : After a stable baseline current is established, the antagonist (e.g., this compound) is co-applied with the agonists at various concentrations.
-
Data Acquisition and Analysis : The peak current amplitude in the presence of the antagonist is measured and compared to the control current amplitude (agonists alone). The concentration-response data are then fitted to determine the IC50 value of the antagonist.[2]
Patch-Clamp Electrophysiology in Neurons
This method allows for the study of antagonist effects on native or recombinant receptors in a more physiologically relevant context.
-
Cell Culture or Brain Slice Preparation : Primary neuronal cultures are prepared from specific brain regions, or acute brain slices are obtained.
-
Whole-Cell Recording : A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp : The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV).
-
Eliciting NMDA Receptor Currents : NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of presynaptic fibers or by direct application of NMDA and glycine.
-
Antagonist Perfusion : The antagonist is bath-applied to the neuron or brain slice at different concentrations, and the effect on the amplitude and kinetics of the NMDA receptor currents is measured.
-
Data Analysis : The degree of inhibition of the NMDA receptor current by the antagonist is quantified to determine its potency and mechanism of action.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in the validation of GluN2D-containing receptor blockade, the following diagrams have been generated.
Caption: NMDA Receptor Signaling and this compound Action.
Caption: Workflow for Validating NMDA Receptor Antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEAQX |NVP-AAM 077 | NMDA receptor GluN2A Antagonist | Hello Bio [hellobio.com]
- 8. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of UBP141 Antagonism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic properties of a receptor antagonist is as crucial as knowing its potency and selectivity. This guide provides a comprehensive comparison of UBP141, a selective antagonist of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors, with other relevant compounds. A key focus is placed on the assessment of its reversibility, a critical factor in determining its utility in various experimental and therapeutic contexts.
This compound is a competitive antagonist that preferentially targets the glutamate (B1630785) binding site of NMDA receptors incorporating the GluN2C or GluN2D subunits.[1] This selectivity makes it a valuable tool for dissecting the physiological roles of these specific receptor subtypes. However, the reversibility of its binding—the rate at which it dissociates from the receptor and its effects can be washed out—is a parameter that significantly influences experimental design and potential clinical applications. While direct kinetic studies on this compound are not extensively documented in publicly available literature, its nature as a competitive antagonist strongly implies a reversible mechanism of action. This guide will, therefore, discuss the principles of competitive antagonist reversibility and provide a generalized experimental framework for its assessment, alongside a comparison with other GluN2C/D-targeting agents.
Comparative Analysis of this compound and Alternative Antagonists
The landscape of GluN2C/D-selective antagonists includes other competitive antagonists as well as non-competitive and allosteric modulators. Each class of compound interacts with the NMDA receptor through distinct mechanisms, which in turn dictates their kinetic profiles, including their reversibility.
| Compound | Mechanism of Action | Target Subunits | Potency (Ki or IC50) | Reference |
| This compound | Competitive Antagonist | GluN2C/2D | Ki: ~22 µM (GluN2A), high µM (GluN2B), preferential for GluN2C/D | [2] |
| UBP791 | Competitive Antagonist | GluN2C/2D | Ki: ~4.07 µM (GluN2A), ~1.38 µM (GluN2B), ~0.08 µM (GluN2C), ~0.09 µM (GluN2D) | [3] |
| UBP1700 | Competitive Antagonist | GluN2C/2D | Ki: low nM range for GluN2C/D with >50-fold selectivity over GluN2A/B | [3][4] |
| DQP-1105 | Non-competitive Antagonist | GluN2C/2D | IC50: ~7.0 µM (GluN2C), ~2.7 µM (GluN2D) | [5][6][7] |
| NAB-14 | Negative Allosteric Modulator | GluN2C/2D | IC50: 580 nM (GluN2D) with >800-fold selectivity over GluN2A/B | [8][9] |
Principles of Reversibility for Competitive Antagonists
Competitive antagonists, by definition, bind to the same site as the endogenous agonist (in this case, glutamate) in a reversible manner. The binding is governed by the law of mass action. The presence of the antagonist reduces the frequency of agonist binding, thus inhibiting receptor activation. The reversibility is characterized by the dissociation rate constant (k_off). A higher k_off value indicates a faster dissociation and, consequently, a more readily reversible antagonism.
The practical implication of reversibility is that the antagonist's effect can be diminished and eventually eliminated by washing the antagonist out of the experimental system or by increasing the concentration of the agonist. This is a key feature that distinguishes competitive antagonists from irreversible inhibitors, which form covalent bonds with the receptor, and from some slowly-dissociating non-competitive antagonists.
Experimental Protocols
Assessing Antagonist Reversibility using Electrophysiology (Washout Experiment)
This protocol describes a general method for evaluating the reversibility of a competitive NMDA receptor antagonist using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices expressing the target receptors.
Objective: To determine the rate and extent of recovery of NMDA receptor-mediated currents following the removal of the antagonist.
Materials:
-
Cells or brain slices expressing GluN2C/D-containing NMDA receptors.
-
External solution (e.g., artificial cerebrospinal fluid, aCSF) containing: NaCl, KCl, CaCl2, MgCl2 (or Mg-free for enhanced NMDA currents), glucose, HEPES, pH 7.4.
-
Internal solution for the patch pipette containing: K-gluconate or Cs-methanesulfonate, KCl or CsCl, MgCl2, EGTA, HEPES, ATP-Mg, GTP-Na, pH 7.2-7.3.
-
NMDA and glycine (B1666218) (co-agonist).
-
The competitive antagonist to be tested (e.g., this compound).
-
Patch-clamp amplifier, data acquisition system, and perfusion system.
Procedure:
-
Establish a stable whole-cell recording from a neuron.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Perfuse the cell with the external solution containing a fixed concentration of NMDA and glycine to elicit a stable baseline inward current.
-
Once a stable baseline is achieved, switch the perfusion to an external solution containing NMDA, glycine, and the antagonist at a concentration sufficient to produce a significant block of the current (e.g., IC50 or IC80).
-
Record the inhibited current until it reaches a new steady state.
-
To assess reversibility, switch the perfusion back to the external solution containing only NMDA and glycine (washout).
-
Continuously record the current during the washout period and observe the recovery of the NMDA receptor-mediated current.
-
The time course of recovery can be fitted with an exponential function to determine the time constant of recovery (τ_recovery), which is related to the dissociation rate of the antagonist.
-
Full recovery to the initial baseline level indicates complete reversibility.
Visualizing Key Processes and Pathways
Logical Workflow for Assessing Antagonist Reversibility
Caption: Workflow for assessing antagonist reversibility.
Downstream Signaling of GluN2C/D-Containing NMDA Receptors
Activation of GluN2C/D-containing NMDA receptors leads to an influx of Ca2+, which acts as a second messenger to initiate various intracellular signaling cascades. One important pathway involves the activation of calmodulin (CaM) and subsequent downstream signaling to transcription factors like CREB (cAMP response element-binding protein), which plays a crucial role in synaptic plasticity and gene expression.
Caption: GluN2C/D-NMDAR signaling to CREB.
Conclusion
This compound serves as a selective tool for investigating the roles of GluN2C/D-containing NMDA receptors. While direct experimental data on its reversibility is limited, its classification as a competitive antagonist provides a strong theoretical and practical basis for its reversible nature. The provided experimental protocol offers a framework for researchers to empirically determine the reversibility of this compound and other competitive antagonists. When selecting an antagonist for a specific research question, it is imperative to consider not only its potency and selectivity but also its mechanism of action and the resulting kinetic properties, such as reversibility. The availability of a range of competitive and non-competitive antagonists for GluN2C/D subunits provides a valuable toolkit for the discerning neuroscientist.
References
- 1. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
UBP141 proper disposal procedures
Proper disposal of UBP141 is critical for ensuring laboratory safety and environmental protection. As a potent laboratory chemical, this compound must be managed as hazardous waste from the moment it is designated for disposal. Adherence to institutional and regulatory guidelines is mandatory to mitigate risks to personnel and the environment.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals. The following protocols are based on established safety data for similar compounds and general best practices for hazardous chemical waste management.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for its correct handling and storage.
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₂O₅ |
| Molecular Weight | 378.38 g/mol |
| CAS Number | 344768-30-5 |
| Appearance | Solid |
| Solubility | Soluble in DMSO[1] |
| Storage | 0°C (short-term), -20°C (long-term), desiccated[1] |
| Purity | >98% by HPLC[1] |
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure.[3] This includes:
-
Safety goggles
-
Chemical-resistant gloves (inspect before use)
-
Lab coat or apron
-
Work should be conducted within a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must follow a structured process to ensure safety and compliance. Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.[3][4]
Step 1: Waste Classification and Segregation
-
Classify: Treat all this compound, including unused pure compound, contaminated materials (e.g., pipette tips, wipes), and solutions, as hazardous chemical waste.[4]
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Store it separately from incompatible materials like strong oxidizing agents, acids, and bases.[3][5]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, leak-proof container lined with a clear plastic bag.[6] The container must be compatible with the chemical and have a secure, tight-fitting lid.[5]
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a separate, clearly marked, and compatible liquid waste container. Do not overfill containers; leave at least one inch of headroom to allow for expansion.[5]
Step 3: Labeling of Waste Containers Proper labeling is crucial for safety and regulatory compliance.
-
Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EHS department.
-
The label must clearly indicate the contents, including "this compound" and any solvents used. List all chemical components and their approximate concentrations.
-
Include the date when waste was first added to the container.[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]
-
The SAA must be a secure location, away from heat sources or high-traffic areas.[3]
-
Ensure the container is kept closed at all times except when adding waste.[4][7]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste container.[7]
-
Follow all institutional procedures for waste pickup requests. Do not attempt to transport the waste off-site yourself. Disposal must be handled by an approved and certified waste disposal vendor.[2]
Step 6: Decontamination and Empty Container Disposal
-
"RCRA Empty" Containers: A container that held this compound is considered "RCRA empty" once all contents have been removed by normal methods (e.g., pouring, scraping) and no more than one inch of residue remains.
-
Triple Rinsing: To dispose of an empty container as non-hazardous trash, it must be triple-rinsed with a suitable solvent (like DMSO, followed by water or another appropriate solvent).[4]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[6]
-
Final Disposal: After triple-rinsing, deface or remove all original labels from the container.[4][6] The clean, dried container can then typically be disposed of in the regular laboratory glass or solid waste stream, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. aobious.com [aobious.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling UBP141
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with UBP141. Adherence to these guidelines is critical to ensure personal safety and proper disposal of hazardous materials.
This compound, a potent neuroactive compound, is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. The following procedures provide a clear, step-by-step framework for the safe handling and disposal of this substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat - ANSI-approved Safety Goggles - NIOSH-approved N95 Particulate Respirator |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Lab Coat - ANSI-approved Safety Goggles or Face Shield |
| General Laboratory Operations (in proximity to this compound handling) | - Lab Coat - Safety Glasses |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: A Step-by-Step Workflow for Safe Handling
To minimize exposure risk, a structured workflow must be followed when handling this compound. The following diagram outlines the essential steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Store in a secure, well-ventilated area away from incompatible materials. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, puncture-resistant hazardous waste container. - Do not mix with non-hazardous waste. |
| Liquid Waste (this compound solutions) | - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Do not dispose of down the drain. |
| Contaminated PPE (gloves, disposable lab coats) | - Place in a designated hazardous waste bag immediately after use. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols: Decontamination
Materials:
-
Mild detergent solution
-
70% Ethanol
-
Absorbent pads
-
Appropriate PPE
Procedure:
-
Contain the Spill: If a spill occurs, immediately alert others in the area and restrict access.
-
Absorb the Material: For a solid spill, gently cover with a damp absorbent pad to avoid raising dust. For a liquid spill, cover with dry absorbent pads.
-
Initial Cleaning: Carefully wipe the contaminated area with a mild detergent solution, working from the outside in.
-
Disinfection: Wipe the area with 70% ethanol.
-
Waste Disposal: All cleaning materials must be disposed of as hazardous waste.
-
Final Rinse: For non-sensitive equipment, a final rinse with deionized water may be appropriate.
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
